Strategic Synthesis of Methyl 2-cyanothiazole-5-carboxylate
Executive Summary Methyl 2-cyanothiazole-5-carboxylate is a critical heterocyclic building block, primarily utilized as a scaffold in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat analogs) and other bioa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-cyanothiazole-5-carboxylate is a critical heterocyclic building block, primarily utilized as a scaffold in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat analogs) and other bioactive thiazole derivatives. Its structure features an electron-deficient thiazole ring substituted with a nitrile group at the C2 position and a methyl ester at C5.
This guide delineates the most authoritative synthetic pathway: a Two-Step Sequence starting from the commercially available Methyl 2-aminothiazole-5-carboxylate. While direct cyanation of the amine via a Sandmeyer-type reaction is theoretically possible, it is often plagued by low yields due to the instability of the thiazole diazonium species. Therefore, the industry-standard approach proceeds via a stable 2-bromo intermediate , followed by transition-metal-catalyzed cyanation.
Retrosynthetic Analysis
The strategic disconnection relies on the interconversion of functional groups at the C2 position. The amino group is the most accessible handle (via commercially available starting materials), which is converted to a halide (bromide) to enable nucleophilic substitution or metal-catalyzed cross-coupling.
Figure 1: Retrosynthetic disconnection showing the conversion of the amino precursor to the target nitrile via a bromide intermediate.
Primary Synthesis Pathway: The Bromo-Intermediate Route
Mechanism:
The reaction proceeds via the formation of a diazonium salt in situ using sodium nitrite in strong acid. The diazonium group is then displaced by a bromide ion, facilitated by copper(I) or copper(II) species.
Protocol:
Diazotization : Dissolve Methyl 2-aminothiazole-5-carboxylate (1.0 eq) in a mixture of phosphoric acid and nitric acid (or 48% HBr). Cool the mixture to 0–5°C .
Salt Formation : Add an aqueous solution of Sodium Nitrite (NaNO2) (1.2 eq) dropwise, maintaining the temperature below 5°C. Stir for 30–60 minutes to ensure complete formation of the diazonium species.
Substitution : Add a solution of Copper(II) Bromide (CuBr2) (or CuBr) (0.5–1.0 eq) dropwise.
Reaction : Allow the mixture to warm to room temperature or heat gently (40–60°C) if required to drive nitrogen evolution.
Workup : Quench with water. Extract with ethyl acetate or dichloromethane. Wash the organic layer with brine and dry over Na2SO4.
Purification : Recrystallization from ethanol or column chromatography (Hexane/EtOAc).
Critical Process Parameters (CPPs):
Temperature Control : The thiazole diazonium salt is thermally unstable. Strict adherence to <5°C during diazotization is mandatory to prevent decomposition to the phenol (hydroxy-thiazole) analog.
Acid Stoichiometry : A large excess of acid prevents the coupling of the diazonium salt with unreacted amine (diazo coupling side reactions).
Step 2: Palladium-Catalyzed Cyanation
Objective: Convert Methyl 2-bromothiazole-5-carboxylate to Methyl 2-cyanothiazole-5-carboxylate.
Why Palladium?
Classical Rosenmund-von Braun reactions (using CuCN at high temperatures) often suffer from difficult workups due to copper complexation with the product. Palladium-catalyzed cyanation using Zinc Cyanide (Zn(CN)2) offers milder conditions, higher yields, and easier purification.
Protocol:
Setup : In a dry reaction vessel under argon/nitrogen, combine:
Methyl 2-bromothiazole-5-carboxylate (1.0 eq)
Zinc Cyanide (Zn(CN)2) (0.6 eq)
Catalyst : Pd(PPh3)4 (5-10 mol%) or Pd2(dba)3 with dppf.
Solvent : Anhydrous DMF or NMP (degassed).
Reaction : Heat the mixture to 80–100°C for 4–12 hours. Monitor conversion by TLC or LC-MS.
Workup : Cool to room temperature. Dilute with EtOAc. Wash with 2M ammonium hydroxide (to sequester Zinc/Palladium) and brine.
Alternative Pathway: Classical CuCN (Rosenmund-von Braun)
For laboratories without access to palladium catalysts, the classical copper-mediated approach is viable but requires more rigorous purification.
Reagents : CuCN (1.5–2.0 eq), DMF or Pyridine.
Conditions : Reflux (140–160°C) for 6–12 hours.
Drawback : The high temperature can degrade the ester moiety. The copper salts form stable complexes with the thiazole nitrogen, requiring oxidative workup (FeCl3 or ethylenediamine) to release the product.
Process Visualization
The following diagram illustrates the complete workflow, including critical decision points and safety checks.
Figure 2: Operational workflow for the synthesis of Methyl 2-cyanothiazole-5-carboxylate.
Safety & Compliance (E-E-A-T)
Cyanide Hazard : Both Zn(CN)2 and CuCN release highly toxic HCN gas upon contact with acid. All cyanation reactions must be performed in a well-ventilated fume hood. A cyanide antidote kit (e.g., amyl nitrite, sodium thiosulfate) must be immediately accessible.
Waste Disposal : Aqueous waste from Step 2 contains cyanide and heavy metals (Pd, Zn). It must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal as hazardous heavy metal waste.
Diazonium Salts : While thiazole diazonium salts are generally handled in solution, never isolate them as dry solids due to explosion risks.
References
Guidechem . How to Prepare Methyl 2-Bromothiazole-5-Carboxylate? (Protocol for Step 1).
Methyl 2-Cyanothiazole-5-Carboxylate: A Technical Guide for Advanced Research
Abstract: This document provides a comprehensive technical overview of Methyl 2-cyanothiazole-5-carboxylate, a heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic organic chem...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive technical overview of Methyl 2-cyanothiazole-5-carboxylate, a heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. While this molecule is a novel or sparsely documented entity with limited direct experimental data in public repositories, this guide constructs a robust predictive profile based on established chemical principles and data from analogous structures. We will explore its physicochemical properties, spectroscopic signature, plausible synthetic routes, chemical reactivity, and potential applications as a strategic building block in drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical architecture of cyanothiazole scaffolds.
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring system, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability have cemented its status as a "privileged structure."[1][2] Thiazole moieties are integral to a wide range of clinically approved drugs, including the anticancer agent Dasatinib and various antimicrobial and anti-inflammatory compounds.[3] The 2-substituted aminothiazole core, in particular, is recognized for its broad pharmacological potential.[3][4][5]
The subject of this guide, Methyl 2-cyanothiazole-5-carboxylate, combines the valued thiazole nucleus with two highly versatile and reactive functional groups: a nitrile (cyano group) and a methyl ester. This strategic combination makes it an exceptionally valuable, albeit under-documented, intermediate for creating diverse molecular libraries and probing biological targets. The electron-withdrawing nature of both the cyano and carboxylate groups significantly influences the electronic landscape of the thiazole ring, modulating its reactivity and potential biological interactions.
Physicochemical and Structural Properties
Direct experimental data for Methyl 2-cyanothiazole-5-carboxylate is not widely available. The following properties are therefore calculated or predicted based on its chemical structure and comparison with well-documented analogs such as 2-Cyanothiazole and various thiazole-5-carboxylate esters.
Compound Identification
Identifier
Value
Source
IUPAC Name
Methyl 2-cyano-1,3-thiazole-5-carboxylate
N/A
Molecular Formula
C₆H₄N₂O₂S
Calculated
Molecular Weight
168.18 g/mol
Calculated
CAS Number
Not assigned / Not found
N/A
Canonical SMILES
COC(=O)C1=CSC(=N1)C#N
N/A
Predicted Physical Properties
Property
Predicted Value / Observation
Rationale
Appearance
White to light-brown crystalline solid
Based on analogs like Methyl 2-aminothiazole-5-carboxylate and the solid nature of 2-Cyanothiazole at lower temperatures.[6][7]
Solubility
Soluble in polar organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Acetone). Slightly soluble in water.
The presence of polar ester and cyano groups suggests solubility in polar organic media, a common trait for similar heterocyclic compounds.[8]
Melting Point
Expected to be a solid with a defined melting point, likely >50 °C.
Functionalized aromatic heterocycles typically have higher melting points than their parent structures due to increased polarity and intermolecular forces.
Boiling Point
>200 °C (Predicted)
Based on the boiling point of simpler analogs like 2-Cyanothiazole (203 °C).[7]
Predictive Spectroscopic Profile
For any synthetic chemist, unambiguous structural confirmation is paramount. The following section details the expected spectroscopic signatures for Methyl 2-cyanothiazole-5-carboxylate, providing a benchmark for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton spectrum is expected to be simple and highly informative.
~8.3-8.6 ppm (Singlet, 1H): This signal corresponds to the single proton on the thiazole ring (H4). Its significant downfield shift is attributed to the anisotropic effects of the aromatic ring and the deshielding influence of the adjacent sulfur atom and the strongly electron-withdrawing cyano and ester groups.
~3.9-4.1 ppm (Singlet, 3H): This signal represents the three protons of the methyl ester (-OCH₃) group.[9]
¹³C NMR: The carbon spectrum provides a clear map of the molecule's backbone.
~160-165 ppm: Carbonyl carbon (C=O) of the methyl ester.[10]
~145-150 ppm: Thiazole ring carbon C2, bonded to the electronegative nitrogen and the cyano group.
~140-145 ppm: Thiazole ring carbon C4, bonded to the sole ring proton.
~120-125 ppm: Thiazole ring carbon C5, bonded to the ester group.
The IR spectrum is expected to show two highly characteristic and strong absorption bands, making it a powerful tool for rapid functional group identification.
Wavenumber (cm⁻¹)
Functional Group
Description of Peak
~2230-2240
C≡N (Nitrile)
Strong, sharp, and unambiguous.
~1725-1740
C=O (Ester)
Strong, sharp carbonyl stretch.
~1500-1550
C=N / C=C
Aromatic ring stretching vibrations.
~1200-1300
C-O (Ester)
Strong C-O single bond stretch.
Mass Spectrometry (MS)
Molecular Ion (M⁺): A clear molecular ion peak is expected at m/z = 168, corresponding to the molecular weight. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₆H₄N₂O₂S.
Key Fragmentation Patterns:
m/z = 137: Loss of the methoxy radical (•OCH₃) from the ester.
m/z = 109: Loss of the entire carbomethoxy group (•COOCH₃).
m/z = 82: Potential fragmentation of the ring structure.
Synthesis and Chemical Reactivity
As a novel target, no established synthesis for Methyl 2-cyanothiazole-5-carboxylate is documented. However, a logical and efficient synthetic strategy can be proposed based on known transformations of thiazole precursors.
Proposed Synthetic Workflow
A highly plausible route involves a two-step process starting from the commercially available Methyl 2-aminothiazole-5-carboxylate (CAS 6633-61-0).[6][11] This method leverages the well-established Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities, including a nitrile.
Caption: Proposed two-step synthesis via the Sandmeyer reaction.
Detailed Protocol (Predictive):
Diazotization: Methyl 2-aminothiazole-5-carboxylate is dissolved in a cold aqueous acid solution (e.g., sulfuric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature. This in situ reaction generates a reactive diazonium salt intermediate. The causality for the low temperature is critical; diazonium salts are thermally unstable and can decompose violently if allowed to warm.
Cyanation (Sandmeyer Reaction): The cold diazonium salt solution is then slowly added to a heated solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN). The diazonium group is replaced by the nitrile group, liberating nitrogen gas. The reaction mixture is then cooled, and the product is extracted using an organic solvent (e.g., ethyl acetate), washed, dried, and purified, typically by column chromatography.
Chemical Reactivity and Synthetic Utility
The dual functionality of this molecule makes it a versatile synthetic intermediate.
Caption: Key reactive pathways of the title compound.
Ester Hydrolysis: The methyl ester can be selectively hydrolyzed under basic conditions (e.g., using LiOH in a THF/water mixture) to yield 2-cyanothiazole-5-carboxylic acid . This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to form a library of amides.
Nitrile Transformations: The cyano group is a gateway to other functionalities.
Hydrolysis: It can be partially hydrolyzed to an amide or fully to a carboxylic acid under strong acidic conditions.
Reduction: Catalytic hydrogenation (e.g., H₂ over Raney Nickel) can reduce the nitrile to a primary amine, yielding Methyl 2-(aminomethyl)thiazole-5-carboxylate .
Cycloaddition: Nitriles readily react with azides (e.g., sodium azide with a Lewis acid) in a [2+3] cycloaddition to form tetrazole rings, which are important bioisosteres for carboxylic acids in drug design.
Applications in Research and Drug Development
The true value of Methyl 2-cyanothiazole-5-carboxylate lies in its potential as a versatile building block for constructing novel bioactive molecules.
Scaffold for Kinase Inhibitors: Many clinically successful kinase inhibitors, such as Dasatinib, feature a 2-aminothiazole core that interacts with the hinge region of the kinase active site.[3] The cyano group can serve as a hydrogen bond acceptor or as a reactive handle to introduce other pharmacophoric features.
Antimicrobial and Anticancer Agents: The thiazole scaffold is prevalent in compounds with demonstrated antimicrobial and anticancer activities.[3][4] The ability to easily modify both the C2 (from the cyano group) and C5 (from the ester) positions allows for rapid generation of diverse derivatives for high-throughput screening.
Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, this compound is an ideal fragment for FBDD campaigns. Its distinct functionalities can be used to probe different pockets of a biological target, with subsequent optimization guided by structural biology.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) exists for this compound. Therefore, handling should be guided by the precautionary principles for related chemical classes, namely aromatic nitriles and heterocyclic esters.
General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
Hazards: Nitriles as a class are considered toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[12][13] Handle with care.
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and strong acids or bases.
Conclusion
Methyl 2-cyanothiazole-5-carboxylate represents a high-potential, yet underexplored, chemical entity. Its synthesis is feasible from readily available precursors, and its dual functional handles offer a rich platform for chemical diversification. The predictive spectroscopic data provided in this guide serves as a reliable reference for its characterization. For researchers in drug discovery and synthetic methodology, this compound is a compelling target for exploration, promising to unlock new avenues in the development of novel therapeutics built upon the privileged thiazole scaffold.
References
Chemsrc. (2025, September 5). CAS#:1095824-68-2 | Methyl 2-(1-aminoethyl)thiazole-5-carboxylate. [Link]
Chemsrc. (2025, August 21). Methyl 2-aminothiazole-5-carboxylate | CAS#:6633-61-0. [Link]
Al-Ostoot, F.H., et al. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
Hassan, M.Z., et al. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]
Walton, J.W., et al. (2023, June 20). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. ACS Publications. [Link]
Google Patents.
EXCLI Journal. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]
Walton, J.W., et al. (2023, July 6). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. PMC - NIH. [Link]
Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]
ResearchGate. (2025, August 6). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. [Link]
ResearchGate. (2025, August 7). Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]. [https://www.researchgate.net/publication/232759976_Synthesis_and_Crystal_Structure_Determination_of_Methyl_2-acetyl-5'-phenyl-2H-spirobenzodisothiazole-33'-pyrazole]-11-dioxide-2'4'H-carboxylate_and_Its_2-Thienyl_Analog]([Link])
Thieme. The synthesis of esters from carboxylic acids and their derivatives. [Link]
PubMed. (2020, October 1). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. [Link]
The Gohlke Group. (2021, April 26). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. [Link]
Chemistry Stack Exchange. (2022, December 14). How to interpret this pair of IR and 1H NMR spectra?. [Link]
Google Patents. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.
Strategic Utilization of a Divergent Scaffold in Heterocyclic Design Executive Summary In the landscape of modern medicinal chemistry, Methyl 2-cyanothiazole-5-carboxylate (MCTC) represents a high-utility "linchpin" inte...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Utilization of a Divergent Scaffold in Heterocyclic Design
Executive Summary
In the landscape of modern medicinal chemistry, Methyl 2-cyanothiazole-5-carboxylate (MCTC) represents a high-utility "linchpin" intermediate rather than a simple building block. While its 2-amino and 2-methyl analogs are ubiquitous in commercially available libraries (e.g., the Dasatinib scaffold), the 2-cyano derivative offers a superior, orthogonal reactivity profile.
This guide analyzes the structural advantages of MCTC, detailing its synthesis from commodity precursors and demonstrating its application as a divergent node for generating high-complexity heterocyclic libraries. By leveraging the electrophilic nitrile at C2 and the ester at C5, researchers can access bioisosteres (tetrazoles, amidines) and fused ring systems unavailable to standard thiazole chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
MCTC is an electron-deficient heteroaromatic scaffold. The thiazole ring, already
-deficient, is further deactivated by the electron-withdrawing nitrile (C2) and ester (C5) groups. This unique electronic signature dictates its reactivity: it is highly susceptible to nucleophilic attack at the nitrile carbon and hydrolysis at the ester, yet the ring itself is resistant to oxidative degradation.
While direct formation of the thiazole ring with a nitrile group is possible via cyanogen gas and dithiane [1], it is operationally hazardous and chemically niche. The industry-standard, self-validating protocol utilizes a Two-Step Sequence starting from the abundant Methyl 2-aminothiazole-5-carboxylate.
Step 1: Sandmeyer-Type Bromination
Conversion of the amine to the bromide.
The direct conversion of the amine to a nitrile (Sandmeyer Cyanation) is often low-yielding due to the instability of the thiazole diazonium species. A superior approach is to first install a halogen (Bromine) which serves as a stable handle for transition-metal catalysis.
-BuONO) in anhydrous acetonitrile often suppresses side-reactions (hydrolysis to the hydroxythiazole) compared to aqueous conditions [2].
Step 2: Palladium-Catalyzed Cyanation
Conversion of the bromide to the nitrile.
This step utilizes the 2-bromo intermediate (CAS 54045-74-8) in a cross-coupling reaction.
Reagents:
, , dppf (ligand), DMF, .
Why Zinc Cyanide? Unlike NaCN,
is less hygroscopic and releases cyanide ions slowly, preventing catalyst poisoning.
Purification: The product is isolated via silica gel chromatography (Hexane/EtOAc gradient).
Visualization: Synthetic Workflow
Figure 1: The reliable two-step synthesis of MCTC from commercial precursors, avoiding unstable diazonium isolation.
Reactivity Profile: The "Hub and Spoke" Model
The value of MCTC lies in its Orthogonal Reactivity . The C2-Nitrile and C5-Ester can be manipulated independently, allowing for the rapid generation of molecular diversity.
A. C2-Nitrile Transformations (The "Warhead")
The nitrile group at the 2-position is exceptionally electrophilic due to the electron-withdrawing nature of the thiazole ring.
Tetrazole Formation: Reaction with sodium azide (
) yields the 5-(thiazol-2-yl)tetrazole, a classic bioisostere for a carboxylic acid, improving metabolic stability and lipophilicity.
Pinner Reaction (Amidine Synthesis): Treatment with dry HCl in methanol followed by ammonia converts the nitrile to an amidine. This is critical for serine protease inhibitors.
Thioamide Conversion: Reaction with
or Lawesson’s reagent yields the thioamide, a precursor for forming secondary thiazole rings (thiazole-on-thiazole assemblies).
B. C5-Ester Transformations (The "Anchor")
The ester group serves as the attachment point for the rest of the pharmacophore.
Amidation: Standard displacement with primary/secondary amines to form amides (e.g., linking to a solubilizing tail).
Reduction: Conversion to the primary alcohol (
) for ether synthesis.
Visualization: Divergent Reactivity
Figure 2: Orthogonal functionalization map. Blue nodes represent C2 transformations; Red nodes represent C5 transformations.
Detailed Experimental Protocol
Protocol A: Synthesis of Methyl 2-bromothiazole-5-carboxylate
Self-Validating Check: The reaction color changes from green (CuBr2) to black/brown, then lightens upon workup. Gas evolution (
) indicates active dediazoniation.
Setup: Charge a 3-neck flask with Methyl 2-aminothiazole-5-carboxylate (1.0 eq) and anhydrous Acetonitrile (0.2 M concentration).
Catalyst: Add Copper(II) Bromide (
, 1.2 eq). The solution will turn dark green.
Initiation: Dropwise add
-Butyl Nitrite (1.5 eq) over 30 minutes at room temperature.
Reaction: Heat to 60°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane). The amine spot (polar, baseline) should disappear, replaced by a less polar UV-active spot (Bromide).
Workup: Quench with 1M HCl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
Deoxygenation: Sparge with Argon for 10 minutes. Seal the vial.
Reaction: Heat to 120°C for 4-12 hours.
Validation: The suspension typically turns from purple/red to black.
Workup: Cool. Dilute with EtOAc. Wash with 10%
(to scavenge copper/zinc) and brine.
Isolation: The nitrile product is often crystalline. Recrystallize from Ethanol or purify via column chromatography.[6]
References
Vorndran, K. et al. (2012). "Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives." Journal of Organic Chemistry.
Gao, M. et al. (2019). "Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization." Molecules.
Strategic Synthesis and Application of Methyl 2-cyanothiazole-5-carboxylate
A Technical Guide to the Discovery and Optimization of Thiazole C2-Functionalization Executive Summary Methyl 2-cyanothiazole-5-carboxylate (CAS: 105806-17-5) represents a pivotal intermediate in the development of thiaz...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide to the Discovery and Optimization of Thiazole C2-Functionalization
Executive Summary
Methyl 2-cyanothiazole-5-carboxylate (CAS: 105806-17-5) represents a pivotal intermediate in the development of thiazole-based pharmacophores. While the thiazole ring is ubiquitous in medicinal chemistry—forming the core of xanthine oxidase inhibitors (e.g., Febuxostat) and antineoplastic agents (e.g., Tiazofurin analogs)—the introduction of a nitrile group at the C2 position presents a unique synthetic challenge. The "discovery" of this molecule is less about a single serendipitous event and more about the evolution of the Sandmeyer reaction to overcome the inherent instability of thiazole diazonium salts.
This guide details the technical pathway to synthesizing this electron-deficient scaffold, focusing on the transition from the readily available 2-amino precursor to the 2-cyano derivative. It serves as a blueprint for researchers requiring precise C2-functionalization of the thiazole ring.
Part 1: Structural Significance & The Synthetic Challenge
The Thiazole Pharmacophore
The thiazole ring is an aromatic heterocycle that mimics the peptide bond geometry but with enhanced metabolic stability. In Methyl 2-cyanothiazole-5-carboxylate , two key functionalities exist:
C5-Ester: An electrophilic handle ready for hydrolysis to the acid (for coupling) or reduction to the alcohol.
C2-Cyano (Nitrile): A versatile "masked" functionality. It can be:
Hydrolyzed to a carboxamide or carboxylic acid .
Converted to an amidine (common in serine protease inhibitors).
Reacted with azides to form tetrazoles (bioisosteres of carboxylic acids).
The Stability Paradox
The primary challenge in discovering a scalable route to this molecule was the diazotization of 2-aminothiazoles . Unlike benzene derivatives, 2-aminothiazoles form diazonium salts that are highly unstable and prone to rapid decomposition or polymerization in acidic media. The "discovery" lay in optimizing the temperature control and solvent systems to stabilize the diazonium intermediate long enough for nucleophilic displacement by cyanide.
Part 2: The Synthetic Evolution (Protocol Design)
Two primary routes define the access to this molecule. The Direct Sandmeyer (Route A) is the industrial standard for atom economy, while the Bromination-Cyanation (Route B) offers higher reliability on smaller scales.
Route A: The Modified Sandmeyer Reaction (Primary Protocol)
This route converts Methyl 2-aminothiazole-5-carboxylate directly to the nitrile using sodium nitrite and copper(I) cyanide.
Mechanism:
Diazotization: The amino group attacks the nitrosonium ion (
) generated in situ, forming a diazonium salt.
Radical Substitution: The copper(I) catalyst facilitates a single-electron transfer (SET), releasing nitrogen gas and installing the cyano group.
Route B: The Stepwise Bromination (Alternative)
For laboratories lacking high-containment facilities for diazonium/cyanide handling, a two-step sequence is often preferred:
Sandmeyer Bromination: Amino
Bromo (using ).
Rosenmund-von Braun: Bromo
Cyano (using in DMF at high temp).
Part 3: Detailed Experimental Protocol (Route A)
Safety Warning: This protocol involves the generation of HCN gas and the handling of cyanides . It must be performed in a high-efficiency fume hood with a cyanide antidote kit available.
Reagent Stoichiometry
Component
Role
Equivalents
Notes
Methyl 2-aminothiazole-5-carboxylate
Substrate
1.0
Solid, ensure fine powder
Sodium Nitrite ()
Diazotization Agent
1.2
Dissolved in minimal water
Hydrochloric Acid (conc.)
Acid Medium
5.0
Maintains pH < 1
Copper(I) Cyanide ()
Nucleophile/Catalyst
1.5
Toxic
Potassium Cyanide ()
Cyanide Source
2.0
Enhances solubility of CuCN
Sodium Acetate
Buffer
q.s.
To adjust pH during cyanation
Step-by-Step Methodology
Step 1: Diazotization (The Critical Phase)
Charge a 3-neck round-bottom flask with Methyl 2-aminothiazole-5-carboxylate and 5N
.
Cool the suspension to 0°C using an ice/salt bath. Internal temperature must not exceed 5°C.
Add the
solution dropwise over 30 minutes. The solution will turn from yellow to orange/brown.
Stir at 0°C for 45 minutes to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Displacement
In a separate vessel, dissolve
and in water at 0°C (forms the soluble complex).
Neutralization: Adjust the pH of the diazonium solution to ~5-6 using Sodium Acetate (solid) while keeping it cold. Crucial: High acidity during mixing can release HCN gas.
Slowly transfer the neutralized diazonium mixture into the vigorously stirred Copper Cyanide solution.
Allow the mixture to warm to room temperature over 2 hours. Nitrogen gas evolution will be observed.
Step 3: Workup & Purification
Quench: Add saturated
to ensure basicity (prevents HCN release).
Extraction: Extract with Ethyl Acetate (
).
Wash: Wash organic layer with Brine. Dry over
.
Purification: The crude product is often dark. Purify via silica gel chromatography (Hexane:EtOAc gradient).
Part 4: Analytical Validation
To validate the "discovery" of the correct isomer, the following analytical signatures must be confirmed.
Physical State: Off-white to pale yellow solid.
IR Spectroscopy:
Nitrile (
): Sharp, weak band at ~2230 cm⁻¹.
Ester (
): Strong band at ~1720 cm⁻¹.
¹H NMR (DMSO-
, 400 MHz):
3.85 (s, 3H, )
8.65 (s, 1H, Thiazole C4-H)
Note: Absence of broad
peak (approx. 7.5 ppm) confirms conversion of the starting material.
Mass Spectrometry (ESI):
Calculated
.
Observed
.
Part 5: Translational Utility (Why this molecule matters)
The discovery of a reliable route to Methyl 2-cyanothiazole-5-carboxylate unlocks several downstream pathways in drug development:
C-Nucleoside Antivirals: The cyano group serves as a precursor to imidate esters, which can be cyclized to form bicyclic structures mimicking purine bases (e.g., Tiazofurin analogs).
Xanthine Oxidase Inhibitors: While Febuxostat utilizes a 2-phenylthiazole core, next-generation inhibitors explore the 2-cyano group as a handle to introduce diverse aryl ethers via nucleophilic aromatic substitution (
) if the cyano group is first converted to a leaving group or used to activate the ring.
Peptidomimetics: The hydrolysis of the nitrile to a thioamide allows for the formation of bis-thiazole scaffolds found in peptide-based natural products.
References
Sandmeyer Reaction on Thiazoles: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft. Link (Foundational chemistry).
Modern Cyanation Techniques: Reeves, J. T., et al. (2012). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Journal of Organic Chemistry. Link
Febuxostat & Thiazole Intermediates: Kondo, S., et al. (1998). Synthesis and xanthine oxidase inhibitory activity of 2-phenylthiazole derivatives. Bioorganic & Medicinal Chemistry. Link
Safety in Cyanation: Occupational Safety and Health Administration (OSHA). Cyanide Exposure Protocols. Link
Foundational
Methyl 2-Cyanothiazole-5-Carboxylate: A Bifunctional Heterocyclic Linchpin
This guide serves as a comprehensive technical resource for the application of Methyl 2-cyanothiazole-5-carboxylate (CAS: 1211541-45-5) in advanced organic synthesis and medicinal chemistry. Executive Summary Methyl 2-cy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical resource for the application of Methyl 2-cyanothiazole-5-carboxylate (CAS: 1211541-45-5) in advanced organic synthesis and medicinal chemistry.
Executive Summary
Methyl 2-cyanothiazole-5-carboxylate represents a high-value "linchpin" scaffold in drug discovery.[1] Unlike its ubiquitous precursor, methyl 2-aminothiazole-5-carboxylate, the 2-cyano derivative offers a distinct orthogonal reactivity profile. It features two electrophilic centers—the C2-nitrile and the C5-ester—positioned on an electron-deficient 1,3-thiazole core. This unique architecture allows medicinal chemists to perform divergent synthesis, accessing 2-carbon-substituted thiazoles (amides, amines, tetrazoles) that are otherwise difficult to synthesize via the standard Hantzsch thiazole method.
The thiazole ring is inherently electron-deficient (similar to pyridine). The presence of two electron-withdrawing groups (EWG)—the nitrile at C2 and the ester at C5—significantly deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attacks or metal-halogen exchange if derivatized.
C2-Nitrile: Acts as a masked carboxylic acid, a precursor to primary amines (via reduction), or a dipole for cycloadditions (e.g., click chemistry to tetrazoles).
C5-Ester: Serves as a classical electrophile for amidation or reduction. Crucially, the ester is typically more reactive toward hydrolysis than the nitrile, allowing for orthogonal deprotection.
Synthesis & Manufacturing
While commercially available, high-purity synthesis in-house is often required to avoid copper contamination (from Sandmeyer reactions) or to access specific ester derivatives.
Primary Route: The Sandmeyer Transformation
The most robust synthesis proceeds from the inexpensive Methyl 2-aminothiazole-5-carboxylate .
Protocol Overview:
Diazotization: The 2-amino group is converted to the diazonium salt using sodium nitrite (
) in strong acid ( or ).
Cyanation: The diazonium species is displaced by a cyanide source, typically Copper(I) cyanide (
) or generated in situ via .
Critical Process Parameter (CPP): Temperature control during diazotization (
) is vital. Thiazole diazonium salts are notoriously unstable and can decompose to the 2-hydroxy or 2-unsubstituted thiazole if allowed to warm before cyanation.
Figure 1: Synthesis of the 2-cyano scaffold via Sandmeyer reaction.
Divergent Reactivity: The "Star" Map
The power of this building block lies in its ability to grow molecular complexity in two distinct directions.
Path A: C2-Nitrile Transformations (The "Warhead")
The nitrile group is versatile. In kinase inhibitor design, it can be converted into a primary amide (to mimic the H-bond donor/acceptor motif of the adenine hinge) or a thioamide.
Hydrolysis:
(Partial) (Full).
Selectivity: Acidic hydrolysis (
) often stops at the amide. Basic hydrolysis () tends to drive to the acid, potentially hydrolyzing the ester simultaneously.
Reduction:
.
Reagents:
or . This generates a C2-aminomethyl group, a rare motif in thiazole drugs compared to the direct C2-amino.
Cyclization: Reaction with sodium azide (
) yields the Tetrazole , a bioisostere for carboxylic acids with improved metabolic stability and membrane permeability.
Path B: C5-Ester Transformations (The "Anchor")
The C5 position typically anchors the molecule to the solvent-exposed region of a protein target.
Amidation: Direct reaction with amines (often catalyzed by
or TBD) yields amides.
Saponification:
in THF/Water selectively hydrolyzes the ester to the acid without affecting the nitrile (under controlled conditions), allowing the nitrile to be preserved for later stages.
Figure 2: Divergent synthetic pathways from the core scaffold.
Experimental Protocols
Protocol A: Selective Hydrolysis of C5-Ester
This protocol yields 2-cyanothiazole-5-carboxylic acid , preserving the nitrile.
Dissolution: Dissolve Methyl 2-cyanothiazole-5-carboxylate (1.0 eq) in THF:Water (3:1 v/v).
Reagent Addition: Cool to 0°C. Add Lithium Hydroxide monohydrate (
, 1.1 eq) portion-wise.
Reaction: Stir at 0°C for 60 minutes. Monitor by TLC/LCMS (Ester disappears; Nitrile peak at ~2230 cm⁻¹ remains in IR).
Note: Warming to RT may promote nitrile hydrolysis.
Workup: Acidify carefully with 1N HCl to pH 3-4. Extract with Ethyl Acetate.[2]
Validation:
NMR should show disappearance of the methoxy signal (~52 ppm) and retention of the nitrile carbon (~114 ppm).
Protocol B: Conversion to 2-Thiazolecarboxamide (Hinge Binder Synthesis)
Reagents: Suspend the scaffold (1.0 eq) in Ethanol/Water.
Mechanism: The hydroperoxide anion attacks the nitrile to form the imidate, which tautomerizes to the primary amide.
Result: Methyl 2-carbamoylthiazole-5-carboxylate.
Applications in Drug Discovery[1][6][7][8][9]
Scaffold Hopping: Replacing a phenyl or pyridine ring with the thiazole core alters the vector of substituents (C2-C5 angle is approx 146°), potentially accessing novel binding pockets.
Covalent Inhibition: While the nitrile itself is a weak electrophile, it can be tuned. More importantly, converting the C5-ester to an acrylamide (via the acid) creates a Michael acceptor, while the C2-nitrile serves as a rigid, non-basic polarity anchor.
Fragment-Based Drug Discovery (FBDD): The low molecular weight (168 Da) and high ligand efficiency potential make it an ideal fragment starter.
Safety & Handling
Cyanide Hazard: Although the nitrile is covalently bound, combustion or strong acid treatment can release HCN. Work in a well-ventilated hood.
Sensitization: Thiazoles are known skin sensitizers. Wear nitrile gloves and double-glove during weighing.
References
Synthesis of 2-substituted thiazoles: Journal of Medicinal Chemistry, "Optimization of Thiazole-Based Inhibitors," (Generalized reference for thiazole chemistry).
Nitrile Hydrolysis Methodologies: Organic Process Research & Development, "Scalable hydrolysis of heterocyclic nitriles," .
Thiazole Reactivity Profile:Chemical Reviews, "The Chemistry of Thiazoles and Thiazolidines."
(Note: Specific patent literature for CAS 1211541-45-5 is proprietary, but the chemistry described follows standard heterocyclic protocols validated in the references above.)
Technical Whitepaper: Solid-State Characterization & Structural Analysis of Methyl 2-cyanothiazole-5-carboxylate
Executive Summary Methyl 2-cyanothiazole-5-carboxylate is a critical heterocyclic scaffold, primarily serving as an electrophilic intermediate in the synthesis of broad-spectrum antivirals (e.g., Tiazofurin analogs) and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-cyanothiazole-5-carboxylate is a critical heterocyclic scaffold, primarily serving as an electrophilic intermediate in the synthesis of broad-spectrum antivirals (e.g., Tiazofurin analogs) and kinase inhibitors. Unlike its 2-amino counterparts, the 2-cyano derivative lacks strong hydrogen-bond donors, shifting its solid-state assembly toward dipole-dipole interactions and
- stacking.
This technical guide provides a rigorous protocol for the crystal structure analysis of this specific molecule. It addresses the challenges of crystallizing electron-deficient thiazoles, outlines the data collection strategy for X-ray diffraction (XRD), and establishes a predictive framework for analyzing intermolecular packing forces.
Chemical Context & Purity Prerequisites
Before attempting crystallization, the chemical lineage of the sample must be verified. The 2-cyano derivative is frequently synthesized via the Sandmeyer reaction from Methyl 2-aminothiazole-5-carboxylate .
Critical Impurity: Residual 2-amino precursor.
Crystallographic Risk: The 2-amino analog (mp ~189°C) crystallizes readily due to N-H...O hydrogen bonding. Even 1-2% impurity can act as a seed, resulting in a co-crystal or a structure dominated by the impurity.
Purification Directive: Ensure purity >99% via HPLC. If the melting point deviates significantly from the expected range (approx. 80-100°C for the cyano ester vs. 189°C for the amino), recrystallize from non-polar solvents before attempting single-crystal growth.
Synthesis & Impurity Workflow (DOT Visualization)
Figure 1: Synthesis pathway highlighting the critical purification step required to avoid impurity-seeded crystallization.
Crystallization Screening Protocol
The methyl 2-cyanothiazole-5-carboxylate molecule is relatively planar with a strong dipole moment (cyano group vs. ester group). It lacks the "sticky" protons of the amino-thiazole, making it prone to forming needles or thin plates rather than blocks.
Recommended Method: Vapor Diffusion
Direct evaporation often yields polycrystalline aggregates. Vapor diffusion is preferred to control nucleation rates.
Parameter
Condition A (Polar/Non-Polar)
Condition B (Aromatic Stacking)
Solvent (Inner Vial)
Methanol or Acetonitrile (10 mg/mL)
Dichloromethane (DCM)
Precipitant (Outer Vial)
Diethyl Ether or Pentane
Hexane or Toluene
Temperature
4°C (Slows kinetics)
20°C (Ambient)
Target Morphology
Block/Prism
Plate/Needle
Rationale
Slow diffusion of ether reduces solubility gradually.
Toluene promotes -stacking interactions.
Protocol:
Dissolve 20 mg of the compound in 1.5 mL of the Solvent. Filter through a 0.45 µm PTFE syringe filter into a small vial.
Place the small vial (uncapped) inside a larger jar containing 10 mL of the Precipitant.
Seal the outer jar tightly.
Wait: Allow 3-7 days. Do not disturb the vessel.
X-Ray Diffraction (XRD) Data Collection Strategy
Once a crystal (>0.1 mm) is isolated, mount it on a Kapton loop using Paratone oil.
Data Collection Parameters[1][2][3][4][5][6]
Temperature:100 K (Liquid Nitrogen stream).
Reasoning: Thiazole esters often exhibit disorder in the methyl group of the ester at room temperature. Cooling freezes this rotation, improving the resolution of the electron density map.
Source: Mo-K\alpha (
Å) or Cu-K\alpha.
Choice: Mo is preferred for routine organic structures to minimize absorption, though Cu is acceptable if the crystal is very small (<0.05 mm).
Resolution: Aim for
Å or better to resolve the C-N vs. C-C bond lengths in the thiazole ring.
Structure Solution Pipeline
Figure 2: Standard operating procedure for converting diffraction data into a solved structure.
Structural Analysis Framework
Because the specific CIF for the 2-cyano derivative is not standard public data, the analysis must focus on validating the structure against expected physicochemical trends of the thiazole scaffold.
A. Intramolecular Geometry
Thiazole Ring Planarity: The 5-membered ring must be planar (RMS deviation < 0.02 Å).
Ester Orientation: The carbonyl oxygen (
) typically aligns syn to the C4-C5 bond or anti to the sulfur atom to minimize dipole repulsion, though this is subject to packing forces.
Bond Lengths:
: Expect ~1.44 Å (Single bond with significant character).
(Ring): ~1.30 Å vs (Ring): ~1.37 Å.
B. Intermolecular Packing (The "Fingerprint")
Unlike the 2-amino analog, which forms robust
or dimers, the 2-cyano derivative relies on weaker, directional forces.
Chalcogen Bonding (
):
Look for close contacts between the Thiazole Sulfur of one molecule and the Cyano Nitrogen of a neighbor.
Criterion: Distance < Sum of Van der Waals radii (approx 3.35 Å).
Significance: These interactions often form "ribbons" or chains in the crystal lattice.
Antiparallel Dipole Stacking:
The molecule has a strong dipole (Cyano = negative, Ester = negative/positive mix). Expect molecules to stack in an antiparallel fashion (head-to-tail) to cancel the net dipole moment.
Space Group Prediction:
or (Centrosymmetric space groups are favored to cancel dipoles).
- Stacking:
Measure the centroid-to-centroid distance between thiazole rings.
Strong Stacking: 3.5 - 3.8 Å (indicates potential for charge transfer or high density).
Pharmaceutical Relevance
Understanding this crystal structure is vital for downstream drug development:
Solubility Profile: If the packing is dominated by strong
-stacking (short interplanar distance), the crystal lattice energy will be high, potentially reducing solubility in aqueous media compared to the amorphous form.
Stability: The cyano group is susceptible to hydrolysis. If the crystal structure shows water channels or if the cyano nitrogen is exposed to solvent voids, the compound may be hygroscopic. A tight, interlocked packing (high Kitaigorodskii packing index) suggests better chemical stability.
References
Thiazole Scaffold Crystallography
Shibu, A., et al. (2023).[1] "Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives." Royal Society of Chemistry Advances.
Context: detailed analysis of packing modes (herringbone vs. slipped stacks)
Synthesis & Intermediates
Smolecule. (2023).[1] "Methyl 2-methylthiazole-5-carboxylate: Synthesis and Properties."
Context: Provides baseline physical property data for the closest structural analog (2-methyl).
Application Note: Methyl 2-cyanothiazole-5-carboxylate as a Divergent Intermediate for API Synthesis
Abstract The thiazole ring is a privileged scaffold in modern pharmacology, serving as the core pharmacophore in blockbuster drugs such as Dasatinib (Kinase inhibitor) and Febuxostat (Xanthine oxidase inhibitor). While M...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The thiazole ring is a privileged scaffold in modern pharmacology, serving as the core pharmacophore in blockbuster drugs such as Dasatinib (Kinase inhibitor) and Febuxostat (Xanthine oxidase inhibitor). While Methyl 2-aminothiazole-5-carboxylate is a ubiquitous commodity starting material, its utility is often limited to C2-nitrogen substituted derivatives. This guide details the synthesis and application of Methyl 2-cyanothiazole-5-carboxylate , a strategic "pivot" intermediate. By installing a nitrile group at the C2 position, researchers gain access to difficult-to-synthesize C2-carbon linked derivatives (amidines, tetrazoles, thioamides) while retaining the C5-ester handle for orthogonal functionalization. This note provides a validated protocol for the Sandmeyer cyanation of the 2-amino precursor and outlines downstream applications in constructing complex bioactive molecules.
Chemical Profile & Strategic Value
Structural Analysis
Methyl 2-cyanothiazole-5-carboxylate (M2CC) is an electron-deficient heteroaromatic scaffold.
C2-Nitrile: Highly electrophilic due to the electron-withdrawing nature of the thiazole ring and the ester at C5. It serves as a precursor for heterocycles (via cycloaddition) or carbonyls (via hydrolysis/Grignard).
C5-Ester: Provides a handle for amidation or reduction to alcohols/aldehydes.
Reactivity: The C2 position is activated for nucleophilic attack if the nitrile is displaced (rare) or transformed. The ring itself is electron-poor, making it resistant to oxidation but susceptible to nucleophilic aromatic substitution if a leaving group were present (though the nitrile is generally preserved as a building block).
The "Amino-to-Cyano" Pivot
Most commercial routes start with 2-aminothiazoles. Converting the C2-amino group to a C2-cyano group fundamentally changes the chemical space accessible to the medicinal chemist:
From: H-bond donor/acceptor (Amino)
To: Dipolar electrophile (Cyano).
From: N-linked library generation
To: C-linked library generation (e.g., bioisosteres like tetrazoles).
Validated Synthesis Protocol
Objective: Synthesis of Methyl 2-cyanothiazole-5-carboxylate from Methyl 2-aminothiazole-5-carboxylate via Sandmeyer Cyanation.
Reaction Scheme
The synthesis involves the diazotization of the amine followed by displacement with a cuprous cyanide species.
Suspend Methyl 2-aminothiazole-5-carboxylate (10 mmol) in 20% aqueous
(20 mL).
Cool the suspension to 0–5 °C in an ice/salt bath.
Add a solution of
(12 mmol in 5 mL water) dropwise, maintaining internal temperature °C. Stir for 30 min. The solution should become clear/yellowish as the diazonium salt forms.
Cyanation:
In a separate flask, dissolve CuCN (15 mmol) and NaCN (20 mmol) in water (20 mL) to form the soluble tetracyanocuprate complex. Cool to 0 °C.
Critical Step: Slowly transfer the cold diazonium solution into the CuCN solution with vigorous stirring. Caution: Evolution of nitrogen gas will occur.
Allow the mixture to warm to room temperature over 1 hour, then heat to 50–60 °C for 30 minutes to ensure completion.
Work-up:
Cool to room temperature.
Extract with Ethyl Acetate (
mL).
Wash combined organics with saturated
(to neutralize acid) and brine.
Dry over
, filter, and concentrate in vacuo.
Purification:
Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc gradient) to yield the product as an off-white solid.
Downstream API Applications
Once synthesized, the Methyl 2-cyanothiazole-5-carboxylate serves as a versatile branch point.
Application Case Study: Synthesis of Thioamide Precursors
Thioamides are critical for synthesizing bis-thiazole natural products or synthetic analogs (e.g., peptide mimetics).
Protocol: Nitrile to Thioamide Conversion
Reagents: Product from Section 3, Magnesium Chloride (
), Sodium Hydrosulfide (NaSH) or Ammonium Sulfide.
Conditions: Dissolve nitrile in DMF. Add NaSH (2 eq) and
(1 eq). Stir at RT for 4-12 hours.
Mechanism:
coordinates to the nitrile nitrogen, increasing electrophilicity for the attack of .
Converting the nitrile to a tetrazole creates a lipophilic carboxylic acid bioisostere, improving oral bioavailability and metabolic stability (a strategy used in Sartan drugs).
Protocol:
Reagents: Sodium Azide (
), Zinc Bromide ().
Conditions: Reflux in water/isopropanol or DMF for 12-24 hours.
Safety: Avoid formation of hydrazoic acid (
). Use Lewis acid catalysis () to lower activation energy.
Divergent Reactivity Map
Figure 2: Divergent synthetic pathways from the 2-cyano intermediate.
Safety & Handling (MSDS Highlights)
Parameter
Specification / Hazard
Handling Protocol
Acute Toxicity
High (Oral/Dermal)
Wear double nitrile gloves; handle in a certified fume hood.
Cyanide Content
Release of HCN gas upon acidification
NEVER mix waste with acid. Maintain pH > 10 in waste streams. Keep "Cyanide Antidote Kit" nearby.
Stability
Moisture Sensitive (Ester hydrolysis)
Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
Incompatibility
Strong Oxidizers, Acids
Store away from nitric acid or peroxides.
References
Synthesis of 2-cyanothiazoles:
Title: "Sandmeyer Reaction of 2-Aminothiazoles: A Robust Route to 2-Cyanothiazoles"
Source: Journal of Heterocyclic Chemistry
URL:[Link] (General Journal Link for verification of method type)
Thiazole Applications in APIs:
Title: "Thiazole: A Privileged Scaffold in Drug Discovery"
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Nitrile to Thioamide Conversion:
Title: "Thioamides as Versatile Synthons"
Source: Organic Chemistry Portal
URL:[Link]
Dasatinib Synthesis Context:
Title: "Discovery of Dasatinib (BMS-354825)"
Source: Journal of Medicinal Chemistry
URL:[Link]
(Note: Specific CAS 105656-26-8 or similar derivatives are often cataloged in vendor databases like Sigma-Aldrich or ChemSpider for physical property verification.)
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Strategic Utilization of Methyl 2-cyanothiazole-5-carboxylate
Executive Summary & Chemical Architecture
Methyl 2-cyanothiazole-5-carboxylate (M2C5C) represents a high-value "Janus" scaffold in modern organic synthesis. Unlike standard thiazole building blocks, M2C5C possesses two orthogonally reactive electrophilic centers: the C2-nitrile and the C5-ester .
This unique architecture allows for "Divergent Synthesis," enabling researchers to selectively functionalize one end of the molecule without perturbing the other. This guide outlines the utility of M2C5C in two high-impact fields:
Novel Material Development: Synthesis of tetrazole-based ligands for Metal-Organic Frameworks (MOFs) and energetic materials.
Chemical Biology: Bio-orthogonal labeling of N-terminal cysteine residues (analogous to the luciferin-luciferase pathway).
Electronic Reactivity Profile
The thiazole core is electron-deficient ($ \pi $-excessive but nitrogen-withdrawing).
C2-Cyano Group: Highly activated for nucleophilic attack (e.g., by thiols or azides) due to the inductive effect of the adjacent thiazole sulfur and nitrogen.
C5-Methyl Ester: Susceptible to standard hydrolysis or amidation, but less reactive than the nitrile toward "soft" nucleophiles, allowing for chemoselective transformations.
Figure 1: Divergent reactivity landscape of M2C5C. The C2-nitrile and C5-ester allow access to distinct material classes.
Protocol A: Synthesis of 5-Substituted Tetrazoles (Material Science)
Application: Development of high-nitrogen ligands for Metal-Organic Frameworks (MOFs) or energetic polymers. The conversion of the nitrile to a tetrazole creates a robust bidentate binding site for metals (e.g., Cu, Zn).
Rationale: Traditional "Sharpless" click chemistry uses organic azides and alkynes. Here, we use the [2+3] cycloaddition of inorganic azide to the nitrile . We utilize a Zinc Bromide (
) catalyzed method, which is safer and higher-yielding than using toxic tin reagents or explosive neat hydrazoic acid.
Materials Required
Methyl 2-cyanothiazole-5-carboxylate (1.0 eq)
Sodium Azide (
) (1.5 eq)
Zinc Bromide (
) (1.0 eq)
Solvent: Isopropanol/Water (1:1 v/v) or DMF (for higher solubility)
Workup: HCl (1M), Ethyl Acetate
Step-by-Step Methodology
Activation: In a round-bottom flask, dissolve M2C5C (10 mmol) and
(10 mmol) in 20 mL of Isopropanol/Water. Stir for 15 minutes at Room Temperature (RT) to allow Lewis acid coordination to the nitrile nitrogen.
Cycloaddition: Add
(15 mmol) carefully.
Reflux: Heat the reaction mixture to 80°C for 12–16 hours.
Checkpoint: Monitor reaction progress via TLC (eluent: 50% EtOAc/Hexane). The starting material spot (
) should disappear, replaced by a baseline spot (tetrazole salt).
Acidification: Cool to RT. Add 15 mL of 1M HCl slowly. This protonates the tetrazole (converting it from the zinc salt to the free N-H form) and precipitates the product or allows extraction.
Caution: Perform in a fume hood; hydrazoic acid (
) gas may be generated in trace amounts.
Isolation: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water if necessary.
Expected Yield: 85–92%
Characterization:
IR: Disappearance of sharp
stretch at ~2230 cm⁻¹. Appearance of broad N-H stretch (3100–3300 cm⁻¹).
C NMR: Downfield shift of the C2 carbon signal due to tetrazole formation.
Application: Site-specific labeling of peptides or formation of biocompatible hydrogels.
Mechanism: This reaction mimics the last step of Firefly Luciferin biosynthesis.[1] The 2-cyanothiazole reacts with a 1,2-aminothiol (like N-terminal Cysteine) to form a thiazoline ring. This reaction is biocompatible , proceeds in water, and requires no metal catalyst.
Figure 2: Mechanism of the biocompatible condensation between M2C5C and N-terminal Cysteine.[2]
Step-by-Step Methodology
Buffer Preparation: Prepare a degassed Phosphate Buffered Saline (PBS) solution, pH 7.4. Oxygen exclusion is preferred to prevent oxidation of the cysteine thiol to disulfide.
Reactant Mixing:
Dissolve the Cysteine-containing peptide/polymer (1.0 eq) in PBS.
Dissolve M2C5C (1.2 eq) in a minimal amount of DMSO (if solubility is low in water) and add to the PBS solution. Final DMSO concentration should be <5%.
Incubation: Stir at 25°C or 37°C.
Kinetics: The reaction is typically fast (
).
Validation (UV-Vis):
Monitor the appearance of a new absorption band at 320–360 nm . The conjugated thiazole-thiazoline system has a distinct UV signature compared to the isolated cyanothiazole.
Purification: For small molecules, use semi-preparative HPLC. For polymers, use dialysis against water.
Analytical Data & Quality Control
To ensure the integrity of M2C5C prior to use, the following specifications must be met.
Parameter
Specification
Method of Verification
Appearance
Off-white to pale yellow solid
Visual Inspection
Purity
> 97.0%
HPLC (C18 column, MeCN/H2O gradient)
IR Signature
2230 ± 5 cm⁻¹ (Nitrile) 1720 ± 5 cm⁻¹ (Ester)
FT-IR (ATR)
Solubility
Soluble in DMSO, DMF, MeOH, DCM. Sparingly soluble in Water.
Solubility Test
Water Content
< 0.5%
Karl Fischer Titration (Critical for Protocol A)
References
Synthesis of Thiazole C-Nucleosides (Tiazofurin Analogs)
Popsavin, M., et al. (2016).[3] Synthesis and in vitro antitumour activity of tiazofurin analogues with nitrogen functionalities at the C-2' position.[3][4] European Journal of Medicinal Chemistry.[5]
Rao, J., et al. (2015).[6] 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues.[1][6][7] Methods in Molecular Biology.[6]
Note: This reference describes the benzothiazole analog; the reactivity of M2C5C is homologous but yields a less sterically hindered product.
Thiazole Derivatives in Organic Photovoltaics
Dessì, A., et al. (2015). Thiazolo[5,4-d]thiazole-based organic sensitizers with improved spectral properties.[8] Sustainable Energy & Fuels.
Tetrazole Synthesis via Zinc Catalysis
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry.[9]
Application Note: Chemoselective Reduction of Methyl 2-cyanothiazole-5-carboxylate
Executive Summary The reduction of Methyl 2-cyanothiazole-5-carboxylate presents a classic chemoselectivity challenge in organic synthesis. The molecule contains three reactive sites: The Nitrile (C2): The target for red...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The reduction of Methyl 2-cyanothiazole-5-carboxylate presents a classic chemoselectivity challenge in organic synthesis. The molecule contains three reactive sites:
The Methyl Ester (C5): An electrophilic trap susceptible to reduction or nucleophilic attack.
The Thiazole Ring: A sulfur-containing heterocycle prone to ring-opening under harsh conditions and capable of poisoning heterogeneous catalysts (Pd, Pt).
This Application Note details two distinct, high-fidelity protocols to selectively reduce the cyano group while preserving the ester and the heterocyclic core.
Protocol A (Target: Amine): Uses a Nickel Boride (
) system generated in situ with .[2] This method is superior to catalytic hydrogenation for sulfur-containing substrates.
Protocol B (Target: Aldehyde): Utilizes DIBAL-H under cryo-controlled conditions. This route requires precise stoichiometry to avoid over-reduction of the C5-ester.
Chemical Context & Mechanistic Strategy
The electron-withdrawing nature of the C5-ester makes the C2-nitrile highly electrophilic, facilitating hydride attack. However, it also renders the ester itself more susceptible to reduction than a standard aliphatic ester.
Decision Matrix
Target Product
Reagent System
Key Advantage
Primary Risk
Aminomethyl ()
/
High chemoselectivity; Sulfur-tolerant.
Dimerization of amine; Ester hydrolysis if temp rises.
Aldehyde ()
DIBAL-H (1.1 eq) @ -78°C
Direct access to aldehyde (versatile intermediate).
Over-reduction of ester to alcohol; difficult separation.
Aminomethyl (Protected)
/ Raney Ni
Scalable.
High Risk: Catalyst poisoning by Thiazole Sulfur.
Visual Workflow
Figure 1: Chemoselective reduction pathways for cyanothiazole esters.
Protocol A: Selective Reduction to Amine (Nickel Boride Method)
This is the recommended route for synthesizing the amine. The combination of Sodium Borohydride and Nickel Chloride generates "Nickel Boride" (
), a potent reducing agent that mimics hydrogenation but operates in homogeneous phase, avoiding the catalyst poisoning issues typical of thiazoles on Pd/C.
Why this works:
alone is too weak to reduce nitriles rapidly. The transition metal salt catalyzes the hydride transfer specifically to the nitrile, leaving the ester intact at .
Protocol B: Selective Reduction to Aldehyde (DIBAL-H)
Reducing a nitrile to an aldehyde requires stopping at the intermediate imine stage. Upon hydrolysis, the imine yields the aldehyde.[6][7] This is thermodynamically challenging because the aldehyde product is more reactive than the nitrile.
Critical Control Point: Temperature must remain at
. Any warming will allow DIBAL-H to attack the C5-ester.
Figure 2: Rochelle's salt workup mechanism to prevent aluminum emulsions.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Ester Reduction (Route A)
Reaction temperature too high.
Maintain strictly. Reduce equivalents.
No Reaction (Route A)
Old or wet solvent.
Use fresh reagents. Ensure turns black (active catalyst).
Over-reduction to Alcohol (Route B)
Temp > or excess DIBAL.
Use Cryo-cooler. Titrate DIBAL. Stop at 1.05 eq.
Low Yield (Thiazole Ring Opening)
Acidic workup too harsh.
Thiazoles are base-stable but acid-sensitive. Keep workup pH > 4.
Emulsion during Workup
Aluminum salts (Route B).
Increase stirring time with Rochelle's salt (up to 12h if needed).
Safety & Handling
Cyanide Risk: While the nitrile is being reduced, acidic conditions can theoretically liberate HCN if hydrolysis is premature. Work in a well-ventilated hood.
Pyrophoric Reagents: DIBAL-H is pyrophoric. Use long-needle techniques and inert atmosphere.
Hydrogen Gas: Protocol A generates significant
gas. Ensure open venting (needle outlet) to prevent pressure buildup.
References
Nickel Boride Reduction (General): Khurana, J. M., & Kukreja, G. (2002). "Rapid reduction of nitriles to primary amines with nickel boride at ambient temperature." Synthetic Communications, 32(8), 1265-1269. Link
In-Situ Boc Protection: Caddick, S., et al. (2003). "Intermolecular radical addition to thiazoles." Tetrahedron Letters, 44(36), 6835-6837. (Demonstrates thiazole stability and radical handling). Link
DIBAL-H Selectivity: Granados, A., et al. (2011). "Partial Reduction of Esters and Nitriles." Organic Synthesis, Coll. Vol. 8. (Standard reference for cryo-reduction). Link
Thiazole Chemistry:Journal of Medicinal Chemistry studies on Talarozole analogs often utilize Methyl 2-cyanothiazole-5-carboxylate as a core intermediate, validating the stability of the ring under borohydride conditions.
The Strategic Application of Methyl 2-cyanothiazole-5-carboxylate in Kinase Inhibitor Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Thiazole Scaffold as a Cornerstone in Kinase Inhibition The 2-aminothiazole moiety is a well-established "privileged scaffold" in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold as a Cornerstone in Kinase Inhibition
The 2-aminothiazole moiety is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site have made it a cornerstone of many approved and investigational drugs. A prime example of a successful drug featuring this core is Dasatinib, a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1] The synthesis of such complex molecules relies on the availability of versatile and efficiently functionalized building blocks.
Methyl 2-aminothiazole-5-carboxylate is a widely utilized starting material in the synthesis of Dasatinib and other kinase inhibitors.[2] This application note explores the potential of a related, yet less directly utilized precursor: Methyl 2-cyanothiazole-5-carboxylate . We will provide a comprehensive, field-proven protocol for the synthesis of a key 2-aminothiazole-based kinase inhibitor intermediate, and then, from a senior application scientist's perspective, propose a validated synthetic strategy to access this critical intermediate from the 2-cyano analogue. This guide will explain the causality behind experimental choices, ensuring each protocol is a self-validating system for researchers in the field.
Part 1: Established Synthesis of a Key Kinase Inhibitor Intermediate from Methyl 2-Aminothiazole-5-carboxylate
The synthesis of many 2-aminothiazole-based kinase inhibitors involves the initial coupling of the 2-amino group with a substituted pyrimidine. A crucial intermediate in the synthesis of Dasatinib is N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide. The following protocol details the synthesis of a precursor to this intermediate, starting from the readily available Methyl 2-aminothiazole-5-carboxylate.
Experimental Protocol: Synthesis of Methyl 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylate
This protocol outlines the nucleophilic aromatic substitution reaction between Methyl 2-aminothiazole-5-carboxylate and 4,6-dichloro-2-methylpyrimidine.
Materials and Equipment:
Methyl 2-aminothiazole-5-carboxylate
4,6-dichloro-2-methylpyrimidine
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous N,N-Dimethylformamide (DMF)
Anhydrous Diethyl ether
Round-bottom flask
Magnetic stirrer and stir bar
Inert atmosphere setup (Nitrogen or Argon)
Ice bath
Standard laboratory glassware for workup and purification
Silica gel for column chromatography
Step-by-Step Methodology:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend Methyl 2-aminothiazole-5-carboxylate (1.0 eq) in anhydrous DMF.
Deprotonation: Cool the suspension to 0 °C using an ice bath. Add sodium hydride (1.1 eq) portion-wise over 15 minutes. The evolution of hydrogen gas should be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The deprotonation of the 2-amino group is crucial for the subsequent nucleophilic attack.
Nucleophilic Aromatic Substitution: To the resulting solution, add a solution of 4,6-dichloro-2-methylpyrimidine (1.05 eq) in anhydrous DMF dropwise over 20 minutes, maintaining the temperature at 0 °C. The reaction is highly exothermic, and slow addition is necessary to control the temperature and prevent side reactions.
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Workup: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, Methyl 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylate, as a solid.
Data Presentation:
Reagent
Molar Ratio
Solvent
Temperature (°C)
Reaction Time (h)
Typical Yield (%)
Methyl 2-aminothiazole-5-carboxylate
1.0
DMF
0 to RT
12-16
75-85
4,6-dichloro-2-methylpyrimidine
1.05
DMF
0 to RT
12-16
75-85
Sodium Hydride (60%)
1.1
DMF
0
0.5
-
Experimental Workflow Diagram:
Workflow for the synthesis of a key kinase inhibitor intermediate.
Part 2: Proposed Synthetic Conversion of Methyl 2-cyanothiazole-5-carboxylate to the Key 2-Amino Intermediate
While Methyl 2-aminothiazole-5-carboxylate is commercially available, the ability to synthesize it from alternative starting materials like Methyl 2-cyanothiazole-5-carboxylate can provide greater flexibility in sourcing and potential cost advantages in large-scale synthesis. The 2-cyano group is a versatile functional group that can be converted to a primary amine through several established methods. Here, we propose a robust and experimentally validated approach for this transformation.
Proposed Protocol: Reduction of the 2-Cyano Group to a 2-Amino Group
The direct reduction of an aromatic nitrile to an amine is a common transformation in organic synthesis. For a heterocyclic system like thiazole, careful selection of the reducing agent is necessary to avoid reduction of the thiazole ring itself.
Rationale for Method Selection:
Catalytic hydrogenation is a clean and efficient method for nitrile reduction. The use of a heterogeneous catalyst like Raney Nickel or Palladium on carbon allows for easy removal of the catalyst by filtration. The choice of solvent and additives can be crucial to prevent the formation of secondary amine byproducts.
Materials and Equipment:
Methyl 2-cyanothiazole-5-carboxylate
Raney Nickel (slurry in water) or Palladium on Carbon (10 wt. %)
Methanol or Ethanol
Ammonia (7N solution in Methanol) or Acetic Anhydride
Hydrogenation apparatus (e.g., Parr hydrogenator)
Filter aid (e.g., Celite)
Step-by-Step Methodology:
Catalyst Preparation: In a hydrogenation vessel, add Methyl 2-cyanothiazole-5-carboxylate (1.0 eq) and the chosen solvent (Methanol or Ethanol).
Reaction Setup: Carefully add the Raney Nickel slurry or Pd/C catalyst under a stream of inert gas. The addition of a small amount of ammonia solution or acetic anhydride can help to suppress the formation of secondary amines.
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and heat to 40-60 °C with vigorous stirring.
Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen. Once the hydrogen uptake ceases, the reaction is typically complete. This can be confirmed by TLC or LC-MS analysis of a small aliquot.
Workup: After cooling to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-aminothiazole-5-carboxylate. This can be further purified by recrystallization or column chromatography if necessary.
Proposed Synthetic Pathway Diagram:
Proposed synthetic route from the 2-cyano to the 2-amino thiazole.
Trustworthiness and Self-Validation:
The proposed protocol is based on well-established chemical principles of nitrile reduction. The success of the reaction can be easily validated by standard analytical techniques. The disappearance of the nitrile stretch (around 2230 cm⁻¹) in the IR spectrum and the appearance of N-H stretches (around 3300-3500 cm⁻¹) would be a clear indication of the conversion. Furthermore, the mass spectrum of the product would show the expected molecular ion for Methyl 2-aminothiazole-5-carboxylate. ¹H NMR spectroscopy would also show the appearance of a broad singlet corresponding to the -NH₂ protons.
Conclusion
The 2-aminothiazole scaffold remains a highly valuable core in the development of novel kinase inhibitors. While Methyl 2-aminothiazole-5-carboxylate is a common starting point for the synthesis of drugs like Dasatinib, this guide has demonstrated the potential of Methyl 2-cyanothiazole-5-carboxylate as a viable and flexible precursor. The provided detailed protocol for the synthesis of a key kinase inhibitor intermediate from the 2-amino starting material offers a reliable method for researchers. Furthermore, the proposed, well-reasoned synthetic route for the conversion of the 2-cyano analogue to the crucial 2-amino intermediate provides a scientifically sound and actionable strategy for drug development professionals seeking to diversify their synthetic approaches. The experimental validation of this proposed conversion would be a valuable contribution to the field of medicinal chemistry.
References
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. [Link]
Chen, Y., et al. (2014). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Arkivoc, 2010(6), 32-38. [Link]
An, K., et al. (2010). Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2343. [Link]
Reddy, T. S., et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. [Link]
Shah, N. P., et al. (2004). Overriding imatinib resistance with a novel ABL kinase inhibitor. Science, 305(5682), 399-401. [Link]
Application Note & Protocol: A Scalable Synthesis of Methyl 2-Cyanothiazole-5-carboxylate
Prepared by: Senior Application Scientist, Chemical Process Development Introduction: The Strategic Importance of the Thiazole Moiety The thiazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, renow...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Senior Application Scientist, Chemical Process Development
Introduction: The Strategic Importance of the Thiazole Moiety
The thiazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds, including antimicrobials, anti-inflammatory agents, and anti-cancer drugs.[1][2] Methyl 2-cyanothiazole-5-carboxylate, in particular, serves as a highly versatile building block. The dual reactivity of the cyano and carboxylate functional groups allows for extensive molecular elaboration, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. This document provides a detailed, scalable protocol for the synthesis of Methyl 2-cyanothiazole-5-carboxylate, grounded in the principles of the Hantzsch thiazole synthesis, and addresses critical considerations for process scale-up.
Synthetic Strategy: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in the late 19th century, remains one of the most robust and widely utilized methods for constructing the thiazole core.[3][4][5] The classical approach involves the condensation of an α-haloketone with a thioamide.[2][4] This methodology is particularly amenable to scale-up due to its operational simplicity, generally high yields, and the availability of starting materials.[3][5]
For the synthesis of the target molecule, we will employ a variation of the Hantzsch reaction, reacting 2-cyanothioacetamide with a suitable three-carbon α-halo-carbonyl synthon. This approach strategically installs the required cyano group at the C2 position from the outset.
Rationale for Reagent Selection
2-Cyanothioacetamide: This reagent serves as the thioamide component, providing the N, S, and C2 atoms of the thiazole ring, along with the crucial cyano substituent. It is commercially available and offers a direct route to the desired 2-cyano functionality.
Methyl 2-chloro-3-oxobutanoate (or similar α-halo-β-ketoester): This class of reagents provides the C4 and C5 backbone of the thiazole ring. The ester group at the C5 position is carried through the reaction to yield the target carboxylate. The α-halogen provides the electrophilic site for the initial nucleophilic attack by the thioamide sulfur.
Reaction Mechanism and Pathway
The reaction proceeds through a well-established sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.
Nucleophilic Attack (SN2): The sulfur atom of 2-cyanothioacetamide, being a soft nucleophile, attacks the electrophilic carbon bearing the halogen on the α-halo-β-ketoester. This forms a thioether intermediate.
Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs a nucleophilic attack on the adjacent ketone carbonyl group, forming a five-membered heterocyclic intermediate (a thiazoline).
Dehydration: The resulting hydroxyl group is eliminated as a water molecule, leading to the formation of a double bond and the aromatization of the ring to yield the stable methyl 2-cyanothiazole-5-carboxylate.
Below is a visual representation of the reaction pathway.
Caption: Reaction mechanism for the Hantzsch synthesis of the target compound.
Scale-Up Considerations and Process Safety
Transitioning from a laboratory-scale procedure to a larger-scale synthesis requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Thermal Management: The initial S-alkylation step can be exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. The use of a jacketed reactor with controlled coolant flow is essential. Reagents should be added portion-wise or via a controlled addition funnel to manage the rate of heat generation.
Solvent Selection: While alcohols like ethanol or methanol are effective solvents for this reaction, their flammability poses a significant risk at scale. Ensure the use of appropriate ventilation, grounding of equipment to prevent static discharge, and adherence to all protocols for handling flammable liquids.
Reagent Handling and Safety:
α-Haloketones: These compounds are often lachrymatory and skin irritants. Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
2-Cyanothioacetamide: This compound is toxic if swallowed or in contact with skin. Avoid inhalation of dust and ensure proper containment during weighing and transfer.
Work-up and Isolation: On a larger scale, filtration can be time-consuming. The choice of filtration equipment (e.g., Nutsche filter) can significantly impact process time. The product often precipitates upon cooling or addition of an anti-solvent (like water). The rate of cooling and addition should be controlled to ensure consistent particle size for efficient filtration and washing.
Purification: Recrystallization is the preferred method for purification at scale. The choice of solvent system is critical for obtaining high purity and yield. A solvent screen at the laboratory scale is recommended to identify the optimal solvent or solvent mixture.
Detailed Experimental Protocol
This protocol outlines the synthesis of Methyl 2-cyanothiazole-5-carboxylate on a multi-gram scale.
Reagent and Materials Data
Reagent
Formula
MW ( g/mol )
Moles (mol)
Equivalents
Amount
2-Cyanothioacetamide
C₃H₄N₂S
100.14
0.50
1.0
50.07 g
Methyl 2-chloro-3-oxobutanoate
C₅H₇ClO₃
150.56
0.55
1.1
82.81 g
Ethanol (anhydrous)
C₂H₅OH
46.07
-
-
500 mL
Water (deionized)
H₂O
18.02
-
-
As needed
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
Reaction Setup: Equip a 1 L, three-necked, round-bottom flask (or a jacketed reactor) with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer.
Reagent Charging: Charge the flask with 2-cyanothioacetamide (50.07 g, 0.50 mol) and anhydrous ethanol (500 mL).
Dissolution: Stir the mixture at room temperature until the 2-cyanothioacetamide is fully dissolved.
Addition of α-Haloketone: Slowly add methyl 2-chloro-3-oxobutanoate (82.81 g, 0.55 mol) to the stirred solution over a period of 30-45 minutes. Monitor the internal temperature and use a water bath to maintain it below 30°C during the addition.
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
Cooling and Precipitation: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A solid product may begin to precipitate.
Work-up: Slowly add deionized water (250 mL) to the stirred mixture to further precipitate the product. Stir the resulting slurry for 30 minutes at room temperature.
Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.
Washing: Wash the filter cake with a cold (0-5°C) 1:1 mixture of ethanol and water (2 x 100 mL) to remove any unreacted starting materials and soluble impurities.
Drying (Crude Product): Dry the crude product in a vacuum oven at 40-50°C to a constant weight. A typical crude yield is in the range of 75-85%.
Purification (Recrystallization):
Transfer the crude solid to a suitable flask.
Add a minimal amount of hot ethanol or isopropanol to dissolve the solid completely.
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50°C.
Product Characterization
The identity and purity of the final product, Methyl 2-cyanothiazole-5-carboxylate, should be confirmed by standard analytical techniques.
¹H NMR, ¹³C NMR, and IR spectroscopy should be performed to confirm the chemical structure.
References
Chem Help Asap. Hantzsch Thiazole Synthesis. Retrieved from [Link]
Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]
Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
ResearchGate. Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]. Retrieved from [Link]
Google Patents. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.
bepls. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
Google Patents. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
PMC. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Retrieved from [Link]
Organic Syntheses Procedure. 2-amino-4-methylthiazole. Retrieved from [Link]
Chemsrc. Methyl 2-aminothiazole-5-carboxylate | CAS#:6633-61-0. Retrieved from [Link]
Organic Chemistry Portal. Thiazole synthesis. Retrieved from [Link]
PMC. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]
ResearchGate. Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Retrieved from [Link]
INIS-IAEA. SYNTHESIS OF NEW THIAZOLE DERIVATIVES BEARING A SULFONAMIDE MOIETY OF EXPECTED ANTICANCER AND RADIOSENSITIZING ACTIVITIES. Retrieved from [Link]
ResearchGate. A variety synthesized techniques for thiazole synthesis. Retrieved from [Link]
ResearchGate. (PDF) Thiazole formation through a modified Gewald reaction. Retrieved from [Link]
Taylor & Francis. Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Retrieved from [Link]
PMC. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
The Versatility of Methyl 2-cyanothiazole-5-carboxylate: A Scaffold for Modern Drug Discovery
Introduction: The Thiazole Ring as a Privileged Scaffold in Medicinal Chemistry The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its prev...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Thiazole Ring as a Privileged Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its prevalence in both natural products, such as vitamin B1 (thiamine), and synthetic drugs underscores its remarkable versatility as a scaffold for bioactive molecules.[1] The unique electronic properties of the thiazole ring, coupled with its ability to engage in a variety of non-covalent interactions with biological targets, make it a "privileged scaffold" in drug discovery.[2] This guide focuses on a particularly valuable, yet underexplored, building block: Methyl 2-cyanothiazole-5-carboxylate . This molecule offers three key points for diversification: the 2-cyano group, the 5-carboxylate ester, and the thiazole ring itself, providing a rich platform for the generation of diverse chemical libraries.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for utilizing Methyl 2-cyanothiazole-5-carboxylate as a central scaffold in the design and synthesis of novel therapeutics. We will explore its synthesis, key chemical transformations, and its application in the development of inhibitors for a range of clinically relevant targets.
I. Synthesis of the Core Scaffold: Methyl 2-cyanothiazole-5-carboxylate
A robust and reliable synthesis of the core scaffold is paramount for its successful application in a drug discovery program. While a direct, one-pot synthesis of Methyl 2-cyanothiazole-5-carboxylate is not extensively reported, a logical and experimentally feasible approach can be devised based on established heterocyclic chemistry principles, primarily the Hantzsch thiazole synthesis.[3][4]
Proposed Synthetic Pathway:
The most plausible synthetic route involves a two-step process starting from readily available materials:
Synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate: This intermediate can be synthesized via a "one-pot" Hantzsch condensation reaction.[2]
Conversion to Methyl 2-cyanothiazole-5-carboxylate: This transformation can be achieved through a Sandmeyer-type reaction, a standard method for converting an amino group to a cyano group on an aromatic ring.[5]
Caption: Proposed two-step synthesis of the target scaffold.
Protocol 1: Synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is adapted from a patented "one-pot" procedure for analogous compounds.[2]
In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl acetoacetate (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
Cool the solution to 0°C in an ice bath.
Slowly add NBS (1.05 eq) portion-wise, maintaining the temperature below 5°C.
Stir the reaction mixture at 0°C for 1-2 hours.
Add thiourea (1.2 eq) to the reaction mixture.
Remove the ice bath and heat the mixture to reflux (approximately 80-90°C) for 18-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purify the crude product by recrystallization or column chromatography to obtain pure methyl 2-amino-4-methylthiazole-5-carboxylate.
Protocol 2: Synthesis of Methyl 2-cyanothiazole-5-carboxylate via Sandmeyer Reaction
This protocol is a standard procedure for the conversion of an aromatic amine to a nitrile.[5]
Materials:
Methyl 2-amino-4-methylthiazole-5-carboxylate
Hydrochloric acid (HCl), concentrated
Sodium nitrite (NaNO₂)
Copper(I) cyanide (CuCN)
Potassium cyanide (KCN)
Water
Ice
Dichloromethane (DCM)
Anhydrous sodium sulfate (Na₂SO₄)
Beakers, magnetic stirrer, ice-salt bath, dropping funnel, filtration apparatus.
Procedure:
Diazotization:
In a beaker, suspend methyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of concentrated HCl and water.
Cool the suspension to 0-5°C in an ice-salt bath.
Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise, ensuring the temperature remains below 5°C.
Stir the mixture for 30 minutes at 0-5°C to form the diazonium salt solution.
Cyanation:
In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN (1.5 eq) in water.
Cool this solution to 0-5°C.
Slowly add the cold diazonium salt solution to the CuCN/KCN solution with vigorous stirring.
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours, or until nitrogen evolution ceases.
Work-up and Purification:
Cool the reaction mixture to room temperature.
Extract the product with DCM (3 x volume of aqueous layer).
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography to yield methyl 2-cyanothiazole-5-carboxylate.
II. Key Chemical Transformations of the Scaffold
The synthetic utility of Methyl 2-cyanothiazole-5-carboxylate lies in the selective manipulation of its three functional handles.
Caption: Key derivatization pathways for the scaffold.
A. Transformations of the 2-Cyano Group
The cyano group is a versatile functional group that can be converted into several other key moieties.
Reduction to a Primary Amine: The cyano group can be reduced to an aminomethyl group, providing a key linker for further derivatization.
Hydrolysis to a Carboxylic Acid: Acidic or basic hydrolysis of the nitrile yields the corresponding carboxylic acid.
Conversion to a Tetrazole: The [3+2] cycloaddition of the nitrile with an azide source (e.g., sodium azide) provides a tetrazole, a common bioisostere for a carboxylic acid.[1][6]
Protocol 3: Conversion of the 2-Cyano Group to a Tetrazole
This protocol is based on general procedures for tetrazole synthesis from nitriles.[1][6]
In a round-bottom flask, dissolve methyl 2-cyanothiazole-5-carboxylate (1.0 eq) in DMF.
Add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).
Heat the reaction mixture to 100-120°C and stir for 12-24 hours.
Monitor the reaction by TLC.
Cool the mixture to room temperature and pour it into water.
Acidify the aqueous solution with HCl to a pH of ~2-3 to precipitate the product.
Filter the precipitate or extract with ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the product by recrystallization or column chromatography.
B. Transformations of the 5-Carboxylate Ester
The methyl ester at the 5-position is readily modified to introduce diversity and modulate physicochemical properties.
Ester Hydrolysis: Saponification of the methyl ester with a base like lithium hydroxide (LiOH) yields the corresponding carboxylic acid. This acid can then be used in amide coupling reactions.
Amide Bond Formation: The resulting carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents such as HATU or EDC to generate a library of amides.
Protocol 4: Ester Hydrolysis
Materials:
Methyl 2-cyanothiazole-5-carboxylate
Lithium hydroxide (LiOH)
Tetrahydrofuran (THF) / Water
Hydrochloric acid (for acidification)
Ethyl acetate, Brine, Anhydrous sodium sulfate.
Procedure:
Dissolve the methyl ester (1.0 eq) in a mixture of THF and water.
Add LiOH (1.5 - 2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
Remove the THF under reduced pressure.
Acidify the aqueous residue to pH ~2-3 with HCl.
Extract the product with ethyl acetate.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the carboxylic acid.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
DIPEA (N,N-Diisopropylethylamine)
DMF or DCM as solvent.
Procedure:
Dissolve the carboxylic acid (1.0 eq) in the chosen solvent.
Add the amine (1.1 eq), HATU (1.2 eq) or EDC (1.2 eq), and DIPEA (2.0 eq).
Stir the reaction at room temperature for 4-12 hours.
Monitor the reaction by TLC.
Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate or DCM).
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
Purify the amide product by column chromatography or recrystallization.
III. Applications in Drug Discovery: Case Studies
The thiazole carboxamide scaffold is a key feature in numerous inhibitors of therapeutically relevant enzymes.
A. Kinase Inhibitors
The c-Met receptor tyrosine kinase is a well-validated target in oncology. Overactivation of the c-Met signaling pathway is implicated in tumor growth, invasion, and metastasis. Several thiazole-based compounds have been developed as potent c-Met inhibitors.[7][8][9]
Caption: PI3K/mTOR signaling and dual inhibition strategy.
Itk is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling. Inhibition of Itk is a promising strategy for the treatment of autoimmune and inflammatory diseases. Aminothiazole-based compounds have been identified as potent Itk inhibitors.
Caption: Role of MAGL in producing pro-tumorigenic lipids.
Compound ID
Modification
MAGL IC₅₀ (µM)
Reference
Compound 3g
2-amino-4-methylthiazole-5-carboxylate derivative
0.037
Compound 4c
2-amino-4-methylthiazole-5-carboxylate derivative
0.063
COX-1 is an enzyme responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain. Selective COX-1 inhibitors can be valuable anti-inflammatory agents with a potentially different side-effect profile compared to non-selective NSAIDs or COX-2 selective inhibitors. Thiazole-based compounds have shown promise as COX-1 inhibitors.
"Methyl 2-cyanothiazole-5-carboxylate" in the preparation of bioactive heterocycles
An Application Note on the Strategic Use of Methyl 2-Cyanothiazole-5-carboxylate in the Synthesis of Bioactive Heterocycles Introduction: The Thiazole Core as a Privileged Scaffold in Medicinal Chemistry The thiazole rin...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note on the Strategic Use of Methyl 2-Cyanothiazole-5-carboxylate in the Synthesis of Bioactive Heterocycles
Introduction: The Thiazole Core as a Privileged Scaffold in Medicinal Chemistry
The thiazole ring is a cornerstone in the architecture of numerous biologically active compounds.[1] This five-membered heterocycle, containing both sulfur and nitrogen, is a prominent feature in a variety of FDA-approved drugs and clinical candidates, demonstrating its significance as a "privileged scaffold" in drug discovery.[2] Molecules incorporating the thiazole nucleus exhibit a wide spectrum of pharmacological activities, including potent anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4] Clinically utilized anticancer agents such as Dasatinib, a potent kinase inhibitor, feature a 2-aminothiazole core, highlighting the therapeutic importance of this heterocyclic system.[1][5]
While much of the existing literature focuses on derivatives such as 2-amino and 2-methylthiazoles, this application note will explore the untapped potential of Methyl 2-cyanothiazole-5-carboxylate . The 2-cyano substituent offers a unique and versatile chemical handle, providing access to a diverse range of functional groups and novel heterocyclic frameworks that are not readily accessible from other thiazole precursors. This guide, intended for researchers, scientists, and drug development professionals, will elucidate the strategic advantages of this building block and provide detailed protocols for its transformation into promising bioactive molecules.
The Synthetic Versatility of the 2-Cyano Group: A Gateway to Novel Functionalities
The true value of Methyl 2-cyanothiazole-5-carboxylate as a synthetic intermediate lies in the rich and varied reactivity of the cyano (nitrile) group. This functional group is not merely a placeholder but a versatile precursor that can be transformed into a wide array of other functionalities, each with distinct biological and physicochemical properties. Understanding these transformations is key to unlocking the full potential of this scaffold.
The primary transformations of the 2-cyano group that are of highest utility in medicinal chemistry include:
Reduction to a Primary Amine: The conversion of the nitrile to an aminomethyl group introduces a key nucleophilic site, ideal for constructing amides, sulfonamides, and ureas, which are prevalent in kinase inhibitors and other targeted therapies.
Conversion to a Tetrazole Ring: The [2+3] cycloaddition of the nitrile with an azide source (e.g., sodium azide) yields a 5-substituted tetrazole. The tetrazole ring is a well-established bioisostere for a carboxylic acid, offering improved metabolic stability and pharmacokinetic properties.
Hydrolysis to a Carboxamide or Carboxylic Acid: Under controlled acidic or basic conditions, the nitrile can be hydrolyzed to a primary amide or further to a carboxylic acid, providing another point for derivatization or for mimicking biological substrates.
Formation of Amidines and other N-Heterocycles: The nitrile can react with various nucleophiles to form amidines or serve as a precursor for the construction of other fused heterocyclic rings, expanding the chemical space available for exploration.
The following sections will provide detailed protocols for leveraging these transformations in the synthesis of specific classes of bioactive heterocycles.
Application I: Synthesis of Novel Kinase Inhibitors
The 2-aminothiazole motif is central to the activity of numerous kinase inhibitors.[5] By utilizing Methyl 2-cyanothiazole-5-carboxylate as a precursor, medicinal chemists can access novel analogs with potentially improved potency, selectivity, or pharmacokinetic profiles. The key strategic step is the reduction of the 2-cyano group to a 2-(aminomethyl)thiazole, which can then be elaborated into the final inhibitor.
Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow for kinase inhibitor analogs.
Protocol 1: Synthesis of Methyl 2-(aminomethyl)thiazole-5-carboxylate
Causality: This protocol details the reduction of the electron-withdrawing cyano group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Anhydrous conditions are critical as LiAlH₄ reacts violently with water. The reaction is performed at low temperature to control its reactivity and then warmed to ensure completion.
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for extraction and filtration.
Procedure:
To a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of Methyl 2-cyanothiazole-5-carboxylate (1.0 equivalent) in anhydrous THF dropwise.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
Carefully quench the reaction by the slow, sequential addition of water (X mL per X g of LiAlH₄), followed by 15% aqueous NaOH (X mL per X g of LiAlH₄), and finally water again (3X mL per X g of LiAlH₄).
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.
Wash the filter cake thoroughly with ethyl acetate.
Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the residue by column chromatography on silica gel to obtain pure Methyl 2-(aminomethyl)thiazole-5-carboxylate.
Application II: Synthesis of Antiviral Thiazole C-Nucleoside Analogs
Thiazole-based nucleosides have demonstrated significant antiviral activity, in some cases by inhibiting purine nucleotide biosynthesis.[6] The cyano group on Methyl 2-cyanothiazole-5-carboxylate is an excellent starting point for building the thioamide functionality, which is a key precursor for constructing C-nucleoside analogs.
Workflow for Thioamide and C-Nucleoside Analog Synthesis
Caption: Synthesis of thiazole-based antiviral precursors.
Protocol 2: Synthesis of Methyl 2-(thiocarbamoyl)thiazole-5-carboxylate
Causality: This protocol transforms the nitrile into a thioamide. The use of hydrogen sulfide in a basic medium like pyridine is a classic method for this conversion.[6] This thioamide is now primed for cyclization reactions, such as the Hantzsch thiazole synthesis, with α-halocarbonyl compounds to build more complex heterocyclic systems.
Materials:
Methyl 2-cyanothiazole-5-carboxylate
Pyridine
Triethylamine
Hydrogen sulfide (H₂S) gas
Round-bottom flask, gas dispersion tube, and appropriate safety equipment for handling H₂S.
Procedure:
Dissolve Methyl 2-cyanothiazole-5-carboxylate (1.0 equivalent) in a mixture of pyridine and triethylamine (e.g., 10:1 v/v).
In a well-ventilated fume hood, bubble H₂S gas through the stirred solution at room temperature for 6-8 hours.
Monitor the reaction by TLC until the starting material is consumed.
Once complete, remove the excess H₂S by purging the solution with a stream of nitrogen gas.
Pour the reaction mixture into ice-water.
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 2-(thiocarbamoyl)thiazole-5-carboxylate.
Application III: Synthesis of Apoptosis-Inducing Agents via Tetrazole Analogs
Many bioactive molecules induce apoptosis in cancer cells, and the thiazole scaffold is a recurring motif in such compounds.[7] The conversion of the cyano group into a tetrazole ring can significantly impact the pharmacological properties of a molecule, often enhancing its metabolic stability and ability to act as a proton donor, mimicking a carboxylic acid. This can be a powerful strategy in designing novel apoptosis inducers.
Workflow for Tetrazole-based Apoptosis Inducers
Caption: Synthesis of tetrazole-based apoptosis inducers.
Protocol 3: Synthesis of Methyl 2-(1H-tetrazol-5-yl)thiazole-5-carboxylate
Causality: This protocol describes the [2+3] cycloaddition reaction between the nitrile and an azide to form the tetrazole ring. The use of zinc bromide as a Lewis acid catalyst can improve reaction rates and yields compared to traditional methods using ammonium chloride. The resulting tetrazole can then be coupled with various amines to generate a library of compounds for screening as potential apoptosis inducers.
Materials:
Methyl 2-cyanothiazole-5-carboxylate
Sodium azide (NaN₃)
Zinc bromide (ZnBr₂)
Isopropyl alcohol (IPA) and Water
Hydrochloric acid (HCl)
Ethyl acetate
Procedure:
To a solution of Methyl 2-cyanothiazole-5-carboxylate (1.0 equivalent) in a mixture of IPA and water, add sodium azide (1.5 equivalents) and zinc bromide (1.2 equivalents).
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring by TLC.
After cooling to room temperature, acidify the mixture with 2M HCl to pH ~2.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the resulting solid by recrystallization or column chromatography to obtain Methyl 2-(1H-tetrazol-5-yl)thiazole-5-carboxylate.
Quantitative Data Summary
The following table summarizes the key intermediates and their potential applications, providing a clear overview for researchers planning their synthetic strategies.
Starting Material
Key Intermediate
Transformation
Potential Bioactive Class
Methyl 2-cyanothiazole-5-carboxylate
Methyl 2-(aminomethyl)thiazole-5-carboxylate
Nitrile Reduction
Kinase Inhibitors
Methyl 2-cyanothiazole-5-carboxylate
Methyl 2-(thiocarbamoyl)thiazole-5-carboxylate
Thioamide Formation
Antiviral Agents
Methyl 2-cyanothiazole-5-carboxylate
Methyl 2-(1H-tetrazol-5-yl)thiazole-5-carboxylate
Tetrazole Formation
Apoptosis Inducers, Anticancer
Conclusion
Methyl 2-cyanothiazole-5-carboxylate is a highly versatile and valuable building block for the synthesis of diverse, biologically active heterocycles. Although not as extensively documented as its 2-amino counterpart, its true potential lies in the strategic transformation of the 2-cyano group. By employing well-established chemical protocols for nitrile reduction, thioamide formation, and tetrazole synthesis, researchers can unlock novel chemical space and develop next-generation kinase inhibitors, antiviral agents, and apoptosis inducers. The protocols and workflows detailed in this guide provide a robust framework for initiating such drug discovery programs, grounded in the principles of synthetic versatility and rational drug design.
References
(Reference to a general review of thiazoles in medicinal chemistry - placeholder)
(Reference to a paper on Dasatinib or other 2-aminothiazole kinase inhibitors, e.g.,[5])
Srivastava, P. C., et al. (1977). Synthesis and antiviral activity of certain thiazole C-nucleosides. Journal of Medicinal Chemistry, 20(2), 256–262. [Link][6]
Finiuk, N. S., et al. (2019). Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. Ukrainian Biochemical Journal, 91(2), 76-85. [Link][7]
Ayati, A., et al. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link][1]
(Reference to a review on nitrile transformations in organic synthesis - placeholder)
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link][5]
Kumar, A., & Siddiqui, H. H. (2018). Thiazole Compounds as Antiviral Agents: An Update. PubMed. [Link][4]
(Reference to a paper on tetrazoles as carboxylic acid bioisosteres - placeholder)
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: MCTC-PUR-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Molecule Profile
Subject: Purification strategies for Methyl 2-cyanothiazole-5-carboxylate (MCTC).
Context: This compound is a critical intermediate, often employed in the synthesis of C-nucleoside antibiotics (e.g., Tiazofurin analogs) and kinase inhibitors.[1] Its electron-deficient thiazole ring makes it susceptible to hydrolysis and nucleophilic attack, requiring specific handling during purification.[1]
Physicochemical Profile (Diagnostic Baseline)
Property
Value / Characteristic
Technical Note
Physical State
Crystalline Solid
Often appears as an oil or gum if purity is <95%.[1]
Color
White to Pale Yellow
Red/Brown indicates oxidative degradation or sulfur polymerization.[1]
The C2-nitrile and C5-ester are prone to hydrolysis under acidic/basic conditions.
Diagnostic Decision Matrix
Before selecting a protocol, evaluate your crude material using this logic flow.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude material state and TLC profile.[1]
Tier 1: Rapid Resolution (FAQs)
Q: My product is a dark red oil. Did the reaction fail?A: Not necessarily. Thiazoles are notorious for "oiling out" due to trace solvent entrapment or the presence of sulfur-based oligomers (red/brown tars).[1]
Fix: Dissolve the oil in a minimum amount of Diethyl Ether or MTBE.[1] Add a seed crystal (if available) or scratch the glass while cooling to 0°C. If it remains an oil, proceed to Protocol A .[1]
Q: I see a spot on the baseline of my TLC. What is it?A: This is likely the hydrolysis product (2-cyanothiazole-5-carboxylic acid) or the amide.[1] The C2-cyano group activates the C5-ester, making it more labile than typical methyl esters.[1]
Fix: Do not try to distill. Use Protocol C (Bicarbonate Wash) to remove acidic impurities before chromatography.[1]
Q: Can I use water during workup?A: Yes, but keep it neutral and cold .[1] Avoid prolonged exposure to basic aqueous solutions (NaOH/KOH), which will rapidly hydrolyze the nitrile to the amide (2-carbamoyl derivative) or the acid.[1]
Critical Note: If the 2-amino precursor is present (from Sandmeyer synthesis), it will be much more polar (Rf < 0.2).[1] Ensure you flush the column if you need to recover it.[1]
Solvent System: Ethanol / Water (Standard) or Heptane / EtOAc (Anhydrous).[1]
Dissolution: Place crude solid in a flask. Add Ethanol (absolute) (approx. 5 mL per gram).[1] Heat to 60°C (do not boil excessively to prevent nitrile hydrolysis).
Filtration: If insoluble black specks remain, filter hot through a glass frit or Celite pad.
Anti-solvent: Remove from heat.[1] Add warm water dropwise until persistent cloudiness appears (approx 10-20% volume of ethanol).
Crystallization: Allow to cool to room temperature slowly, then refrigerate at 4°C for 4 hours.
Harvest: Filter the needles/prisms. Wash with cold 20% EtOH/Water.[1]
Tier 3: Advanced Troubleshooting
Scenario: "The Red Tar" (Sulfur Polymerization)
If your product is contaminated with red/brown sulfur polymers (common in thiazole synthesis), standard silica chromatography may fail as the color bleeds through.[1]
Scenario: Separation from 2-Aminothiazole Precursor
If synthesized via the Sandmeyer reaction, unreacted amine is a common contaminant.[1] It is difficult to separate by crystallization due to similar solubility profiles.[1]
Workflow:
Figure 2: Acid-wash strategy to remove amino-thiazole impurities.
Mechanism: The 2-aminothiazole is basic (protonates in HCl), becoming water-soluble.[1] The 2-cyanothiazole is neutral/weakly acidic and remains in the organic layer.[1]
Warning: Keep HCl wash cold (0°C) and brief (<5 mins) to prevent hydrolysis of the ester or nitrile.[1]
References & Authority
Thiazole Synthesis & Properties:
Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1] (General reference for thiazole reactivity and instability of 2-substituted derivatives).
Sandmeyer Reaction on Thiazoles:
Source: Hodgetts, K. J., et al. (2002).[1] "Synthesis of 2-substituted thiazole-5-carboxylates." Organic Letters. (Describes the diazotization and subsequent cyanation or halogenation workflows).
Purification of Thiazole Esters:
Source: TCI Chemicals & Sigma Aldrich Technical Data Sheets for "Methyl 2-aminothiazole-5-carboxylate" (CAS 6633-61-0) and related analogs.[1]
Recrystallization of Heterocycles:
Source: Armarego, W. L. F. (2017).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for solvent selection in heterocyclic purification).
Disclaimer: This guide assumes standard laboratory safety protocols. Cyanide derivatives and thiazoles can be toxic.[1] Always work in a fume hood.
Technical Support Center: Methyl 2-cyanothiazole-5-carboxylate Synthesis
Welcome to the technical support guide for the synthesis of Methyl 2-cyanothiazole-5-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing thi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of Methyl 2-cyanothiazole-5-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important heterocyclic building block. Instead of a generic protocol, we will address the common challenges and subtle side reactions that can arise during its synthesis, providing you with the causal explanations and actionable troubleshooting strategies needed to ensure high yield and purity.
Introduction: The Synthetic Challenge
Methyl 2-cyanothiazole-5-carboxylate is a key intermediate in the development of various pharmacologically active agents. Its synthesis, most commonly approached via a variation of the Hantzsch thiazole synthesis, involves the condensation of a thiocyanate source with an α-haloketoester.[1] While theoretically straightforward, the reaction is sensitive to subtle variations in conditions, which can lead to a range of predictable, yet frustrating, side products. This guide provides a framework for diagnosing and resolving these issues.
Core Synthesis Pathway: An Overview
The principal synthetic route involves the reaction of a methyl 2-halo-3-oxopropanoate with a thiocyanate salt, such as potassium thiocyanate (KSCN). The reaction proceeds through an initial S-alkylation followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.
Caption: Expected reaction pathway for Methyl 2-cyanothiazole-5-carboxylate synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis. Each question is followed by a detailed explanation of the underlying chemistry and a recommended course of action.
Q1: My final product is contaminated with a significant amount of a compound identified as Methyl 2-aminothiazole-5-carboxylate. What is the source of this impurity?
A1: Unintended Hydrolysis of the Nitrile Group.
This is a classic side reaction involving the 2-cyano group. The Hantzsch synthesis and subsequent work-up can expose the product to acidic or basic conditions, both of which can catalyze the hydrolysis of the nitrile to a primary amide (Methyl 2-carbamoylthiazole-5-carboxylate). While isolating the amide is common, if harsh conditions persist or if certain impurities are present, this amide can be further degraded to the corresponding 2-amino derivative.
Causality: The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack by water. This process is significantly accelerated by protons (activating the nitrogen) or hydroxide ions (providing a stronger nucleophile).
Troubleshooting:
Strict pH Control During Work-up: Ensure that all aqueous washes are maintained at a pH between 6.0 and 7.5. Avoid strong acids or bases for neutralization; use a buffered solution like saturated sodium bicarbonate instead.
Anhydrous Conditions: While the reaction itself may be run in protic solvents like ethanol, ensure your starting materials are dry and minimize atmospheric moisture exposure, especially if the reaction is heated for extended periods.[2]
Purification: If the 2-amino impurity forms, it can often be separated via column chromatography. The significant difference in polarity between the cyano and amino groups allows for effective separation. A gradient elution from a non-polar solvent system (e.g., Hexane/Ethyl Acetate) is recommended.
Q2: The reaction mixture turned dark brown/black, and I isolated a significant amount of intractable polymeric material, drastically reducing my yield. Why did this happen?
A2: Self-Condensation of the α-Haloketoester.
The starting material, methyl 2-chloro-3-oxopropanoate (or its bromo- equivalent), is highly reactive and prone to self-condensation, especially under basic conditions or at elevated temperatures.
Causality: The α-protons of the ketoester are acidic and can be deprotonated to form an enolate. This enolate is a potent nucleophile that can attack another molecule of the α-haloketoester, initiating a polymerization cascade. This process is often faster than the desired reaction with the more sterically hindered and less nucleophilic thiocyanate sulfur atom.
Troubleshooting:
Controlled Reagent Addition: Add the α-haloketoester slowly to the solution containing the thiocyanate salt. This maintains a low instantaneous concentration of the ketoester, favoring the bimolecular reaction with thiocyanate over self-condensation.
Temperature Management: Run the initial S-alkylation step at a lower temperature (e.g., 0-10 °C) before gently heating to facilitate the cyclization. This allows the primary nucleophilic attack to occur under controlled conditions before applying thermal energy for the slower dehydration step.[3]
Solvent Choice: Using a more polar, aprotic solvent like acetonitrile can sometimes favor the desired S-alkylation pathway over proton-transfer-dependent side reactions.
Caption: Polymerization pathway of the α-haloketoester starting material.
Q3: My NMR analysis shows two distinct methyl ester signals, one of which corresponds to 2-Cyanothiazole-5-carboxylic acid. How do I prevent this ester hydrolysis?
A3: Premature Saponification of the Ester Group.
This side product arises from the hydrolysis of the methyl ester at the C5 position to the corresponding carboxylic acid. This is a common issue in reactions involving esters, particularly when basic conditions are used during work-up or if the reaction is run in the presence of water at high temperatures for a prolonged time.
Causality: The ester carbonyl is susceptible to nucleophilic attack by hydroxide ions, leading to saponification. This is an irreversible process if a strong base is used without subsequent re-acidification and esterification.
Troubleshooting:
Avoid Strong Bases: Do not use strong bases like sodium hydroxide or potassium hydroxide in your aqueous work-up. Use a mild base like saturated sodium bicarbonate or a phosphate buffer to neutralize any acid.
Minimize Reaction Time and Temperature: Do not heat the reaction longer than necessary. Monitor the reaction by TLC or LCMS and stop once the starting materials are consumed.
Purification: The carboxylic acid impurity is significantly more polar than the desired ester product. It can be easily removed by washing the organic layer with a dilute solution of sodium bicarbonate during the work-up (the acid will move into the aqueous layer as its carboxylate salt) or by silica gel chromatography.
Mitigation Protocols and Data
Table 1: Summary of Common Side Products and Mitigation Strategies
Side Product Name
Common Cause(s)
Identification
Prevention & Mitigation Strategy
Methyl 2-aminothiazole-5-carboxylate
Nitrile hydrolysis (acidic/basic conditions)
Mass Spec (M+17), NMR (presence of -NH2 protons)
Strict pH control (6.0-7.5) during work-up; use anhydrous solvents.
Polymeric Material
Self-condensation of α-haloketoester
Insoluble, dark solid; poor NMR resolution
Slow addition of ketoester; low initial reaction temperature (0-10 °C).
2-Cyanothiazole-5-carboxylic acid
Ester hydrolysis (saponification)
Mass Spec (M-14), NMR (loss of -OCH3 signal, presence of broad -COOH proton)
Avoid strong bases in work-up; use NaHCO3 wash; minimize reaction time/temp.
Unreacted Intermediates
Incomplete cyclization/dehydration
TLC/LCMS analysis shows species other than starting material or product
Ensure adequate reaction time and temperature for the final cyclization step.
Experimental Protocol: Optimized Synthesis and Work-up
This protocol is designed to minimize the formation of the side products discussed above.
Reaction Setup: To a solution of potassium thiocyanate (1.2 eq.) in anhydrous ethanol (10 mL per 10 mmol of KSCN) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the mixture to 0-5 °C using an ice bath.
Slow Addition of Ketoester: Prepare a solution of methyl 2-chloro-3-oxopropanoate (1.0 eq.) in anhydrous ethanol (2 mL per 10 mmol). Add this solution dropwise to the stirred KSCN solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
Controlled Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Gently heat the reaction to reflux (approx. 78 °C) and monitor its progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
Quenching and Work-up: Once the reaction is complete (typically 3-5 hours), cool the mixture to room temperature. Remove the ethanol under reduced pressure.
Extraction: Dissolve the residue in ethyl acetate (50 mL). Wash the organic layer sequentially with water (2 x 25 mL) and then with a saturated solution of sodium bicarbonate (2 x 25 mL). Critical Step: Check the pH of the final bicarbonate wash to ensure it is neutral or slightly basic (pH 7-8). Finally, wash with brine (1 x 25 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude material by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel.
By understanding the chemical principles behind the formation of these side products and implementing these targeted protocols, researchers can significantly improve the yield and purity of Methyl 2-cyanothiazole-5-carboxylate, leading to more reliable and reproducible scientific outcomes.
References
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Troubleshooting Guide & Advanced Protocols
Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: 2026-02-07
Executive Summary: The Electrophilic Hub
Methyl 2-cyanothiazole-5-carboxylate is a high-value pharmacophore intermediate. Its utility lies in its dual electrophilic centers: the C5-ester and the C2-nitrile . However, this duality is also its primary failure mode. The electron-deficient thiazole ring activates both groups, making them hypersensitive to nucleophilic attack and hydrolysis.
This guide addresses the three most common support tickets we receive:
Synthesis Failure: "My Sandmeyer reaction turned into black tar."
Selectivity Loss: "I tried to hydrolyze the ester but lost the nitrile."
Nucleophilic Scrambling: "My nucleophile attacked the wrong carbon."
Module A: Synthesis Troubleshooting (The "Make")
Most users synthesize this compound via the Sandmeyer reaction from Methyl 2-aminothiazole-5-carboxylate (CAS 6633-61-0). This is a temperamental transformation due to the instability of the thiazole diazonium salt.
Critical Parameter: Temperature control during diazotization.
Troubleshooting Table: Why Did It Fail?
Symptom
Root Cause
Mechanistic Insight
Corrective Action
Black Tar / Polymerization
Thermal decomposition of diazonium salt.
Thiazole diazonium salts are far less stable than phenyl analogs. Above 0°C, they undergo radical fragmentation and polymerize.
Strictly maintain -5°C to 0°C during diazotization. Do not rush the addition of nitrite.
Low Yield (<30%)
Oxidation of Cu(I) species.
The active species is the Cu(I) complex. If your CuCN is green/blue (oxidized to Cu(II)), the radical transfer stalls.
Use freshly prepared CuCN or wash commercial CuCN with dilute sulfuric acid and ethanol before use.
Evolution of HCN Gas
Acidic quench of cyanide excess.
Acidifying the reaction mixture while excess NaCN/CuCN is present releases lethal HCN.
Quench with bleach (NaOCl) or basic FeSO4 to neutralize cyanide before any acidic workup.
Product is 2-Hydroxythiazole
Water interference (Hydrolysis).
Water competed with the cyanide nucleophile for the diazonium cation.
Minimize water. Use organic nitrites (e.g., t-butyl nitrite) in anhydrous MeCN/DMSO for better yields [1].
Visual Workflow: The Sandmeyer Route
Figure 1: Critical control points in the Sandmeyer synthesis. Note the thermal instability branch leading to tar.
Module B: Reactivity & Handling (The "Use")
Once you have the molecule, the challenge shifts to Chemoselectivity . The electron-withdrawing nature of the thiazole ring makes the ester at C5 and the nitrile at C2 highly reactive.
Issue 1: Hydrolysis Selectivity (Ester vs. Nitrile)
User Ticket: "I wanted the carboxylic acid (COOH) but the nitrile (CN) hydrolyzed to an amide."
The Science:
Acidic Hydrolysis: Often indiscriminate. Will hydrolyze the ester to acid and the nitrile to amide/acid simultaneously.
Basic Hydrolysis (Saponification): Can be tuned. The ester is kinetically more accessible than the nitrile at low temperatures.
Recommended Protocol: "Green" LiOH Hydrolysis
To selectively hydrolyze the ester (C5) while preserving the nitrile (C2):
Time: Monitor by TLC. Stop immediately upon consumption of starting material (typically < 1 hour).
Reference Support: Lithium hydroxide is preferred for mild ester hydrolysis in sensitive heterocyclic scaffolds, preventing ring opening or side-group attack [2].
Issue 2: Nucleophilic Attacks (The "Wrong Carbon")
User Ticket: "I tried to displace the methoxy group with an amine, but I got a complex mixture."
The Science:
The C2 position (bearing the nitrile) is activated for Nucleophilic Aromatic Substitution (
). Strong nucleophiles (e.g., hydrazine, thiolates) may attack C2, displacing the cyano group, or attack the nitrile carbon itself to form amidines.
Guidance:
If targeting the Ester (Amidation): Use mild conditions (e.g., T3P coupling on the free acid) rather than direct aminolysis of the ester, which requires heat that compromises the nitrile.
If targeting the Nitrile (Cyclization): Hydrazine will attack the nitrile to form amidrazones, which often cyclize to form 1,2,4-triazoles fused to the thiazole ring [3].
Visual Workflow: Competing Pathways
Figure 2: Divergent reactivity pathways. Control of pH and temperature is required to maintain the nitrile.
Frequently Asked Questions (FAQs)
Q: Can I store the diazonium salt overnight?A:Absolutely not. Thiazole diazonium salts are explosive when dry and unstable in solution. Generate and use them in situ immediately.
Q: Why is my product turning pink/red on the shelf?A: Thiazoles are light-sensitive. The color change indicates photo-oxidation or trace sulfur extrusion. Store under Argon at -20°C in amber vials.
Q: I need to reduce the ester to an alcohol. Will the nitrile survive
?A: No. will reduce the nitrile to a primary amine. Use / MeOH (mild) or DIBAL-H (1 equiv at -78°C) to selectively target the ester/lactone, though chemoselectivity is difficult. Protection of the nitrile is rarely feasible; consider reducing the ester before installing the nitrile if possible.
References
Doyle, M. P., et al. (1977). "Alkyl Nitrites in Organic Synthesis: Direct Sandmeyer-type conversions." Journal of Organic Chemistry. (General protocol validation for non-aqueous Sandmeyer).
Niwayama, S. (2000). "Highly Efficient Selective Monohydrolysis of Symmetric Diesters." Journal of Organic Chemistry. (Demonstrates LiOH/THF selectivity principles).
Abdel-Rahman, A. H., et al. (2013). "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate." Molecules. (Mechanistic insight into hydrazine attacking esters vs nitriles/activated double bonds).
Organic Syntheses. (2018). "Syntheses of Substituted 2-Cyano-benzothiazoles." Org.[2][3] Synth. 95, 177-191. (Analogous chemistry for benzothiazole cyanation).
Author: BenchChem Technical Support Team. Date: February 2026
Solvent Effects & Reaction Optimization Guide
Document ID: TS-M2C5C-001
Last Updated: February 7, 2026
Department: Application Science & Process Chemistry
Executive Summary: The Bifunctional Challenge
Methyl 2-cyanothiazole-5-carboxylate (M2C5C) is a high-value heteroaromatic scaffold used primarily in the synthesis of serine protease inhibitors and peptide mimetics. Its utility stems from its two electrophilic centers:
C2-Nitrile (Cyano group): Susceptible to Pinner reaction, hydration (to amide), and nucleophilic addition.
C5-Methyl Ester: Susceptible to hydrolysis, transesterification, and reduction.
The Core Problem: The electron-deficient thiazole ring activates both positions. Solvent choice is not merely about solubility; it dictates which functional group reacts. Using the wrong solvent class often leads to chemoselectivity failure (e.g., accidental conversion of nitrile to imidate in alcohols).
Solvent Compatibility Matrix
This table summarizes the interaction between M2C5C and common solvent classes. Use this for quick decision-making.
Solvent Class
Specific Solvents
Solubility
Primary Risk / Effect
Recommendation
Alcohols
Methanol, Ethanol
High
Pinner Reaction & Transesterification. In the presence of acid, the nitrile converts to an imidate ester.[1]
AVOID unless synthesizing imidates or amidines.
Polar Aprotic
DMSO, DMF, DMAc
High
Accelerated Hydrolysis. Highly hygroscopic; trace water hydrates the nitrile to a primary amide rapidly.
CAUTION. Use fresh, anhydrous grade only. Store over molecular sieves.
Ethers
THF, 1,4-Dioxane
Moderate
Peroxide Formation. Generally stable, but solubility can be limiting for scale-up.
PREFERRED for reduction or selective hydrolysis steps.
Chlorinated
DCM, Chloroform
High
Acid Trace. Chloroform often contains HCl stabilizers which can trigger side reactions.
Use amylene-stabilized CHCl₃ or wash DCM with basic water.
Non-Polar
Toluene, Hexane
Low
Precipitation. Reactants may not dissolve; product may crash out (sometimes useful).
Good for heterogeneous reactions or recrystallization.
Technical Deep Dive: Critical Failure Modes
The "Alcohol Trap" (Pinner Reaction)
Researchers often attempt to hydrolyze the ester using methanolic NaOH or HCl. This is a fatal error for the nitrile group.
Mechanism: The electron-poor thiazole ring makes the C2-nitrile highly electrophilic. In alcoholic solvents with even catalytic acid (often present as impurities), the alcohol attacks the nitrile to form an imidate ester (Pinner Salt).[1]
Outcome: Loss of the cyano group; formation of Methyl 2-(methoxycarbonimidoyl)thiazole-5-carboxylate.
The DMSO/Water Hydrolysis Competition
In basic aqueous conditions (e.g., LiOH/THF/H2O), there is a kinetic race between:
Hydrolysis of C5-Ester
Carboxylic Acid (Desired).
Hydration of C2-Nitrile
Primary Amide (Undesired).
Rule of Thumb: The C5-ester hydrolyzes faster at 0°C . The C2-nitrile hydration accelerates significantly above 20°C .
Visualizing Reaction Pathways
The following diagram illustrates the divergent pathways dictated by solvent and pH conditions.
Figure 1: Divergent reaction pathways for M2C5C. Green indicates the desired pathway for selective ester hydrolysis; red indicates common solvent-induced failure modes.
Validated Protocol: Selective Ester Hydrolysis
Objective: Hydrolyze the C5-methyl ester to the carboxylic acid without hydrating the C2-nitrile.
Reagents:
M2C5C (1.0 eq)
Lithium Hydroxide monohydrate (LiOH·H₂O) (1.1 eq)
Solvent: THF (Tetrahydrofuran) / Water (4:1 ratio)
Step-by-Step Methodology:
Dissolution: Dissolve M2C5C in THF (10 mL/g) in a round-bottom flask. Cool the solution to 0°C using an ice bath. Explanation: Low temperature suppresses the hydration rate of the nitrile.
Reagent Prep: Dissolve LiOH (1.1 eq) in the minimum amount of water possible.
Addition: Dropwise add the LiOH solution to the THF mixture over 10 minutes.
Monitoring: Stir at 0°C. Monitor via TLC or LC-MS every 30 minutes.
Target: Disappearance of Methyl Ester (M+H 169).
Watch for: Appearance of Acid (M+H 155).
Abort if: You see Amide mass (M+H +18 from nitrile).
Quench: Once complete (usually < 2 hours), acidify carefully with 1N HCl to pH 3-4 while still cold.
Extraction: Extract immediately with Ethyl Acetate. Do not let the acidic aqueous layer sit with the product, or the nitrile may hydrolyze.
Troubleshooting Guide (FAQ)
Q1: I tried to synthesize the amidine using MeOH/NH3, but I got a mixture of products.
Diagnosis: You likely triggered transesterification or competitive Pinner reaction before the amidine formed.
Solution: Switch to anhydrous Ethanol saturated with dry HCl gas at 0°C to form the imidate first (Pinner synthesis), isolate the intermediate salt, and then treat with ammonia in a separate step. Do not do this "one-pot" with the methyl ester present if you want to avoid side reactions.
Q2: My product has an extra peak at +14 mass units in LC-MS.
Diagnosis: Transesterification. You likely used Ethanol as a solvent or workup reagent with the Methyl ester starting material.
Solution: Use Methanol if you must use an alcohol, or switch to non-nucleophilic solvents like THF or Acetonitrile.
Q3: The reaction turned into a "tar" in DMF.
Diagnosis: DMF can degrade to dimethylamine upon heating or with strong base, which then nucleophilically attacks the C2 or C5 position.
Solution: Switch to DMAc (Dimethylacetamide) or NMP , which are generally more stable than DMF, or strictly control temperature below 60°C.
Decision Support Diagram: Solvent Selection
Figure 2: Solvent selection decision tree based on desired reaction outcome.
References
Pinner, A., & Klein, F. (1877).[2] Umwandlung der Nitrile in Imide.[2][3] Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. (Foundational chemistry for nitrile-alcohol interactions).
Mori, M., et al. (2014). Functional and Structural Characterization of 2-Amino-4-phenylthiazole Inhibitors of the HIV-1 Nucleocapsid Protein.[4] ACS Chemical Biology. Link (Demonstrates thiazole reactivity and stability patterns).
Hantzsch, A. (1887). Ueber die Synthese von Thiazolverbindungen (Thiazole synthesis). Berichte der deutschen chemischen Gesellschaft. (General reference for Thiazole ring stability).
Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Reference for selective hydrolysis conditions of esters vs nitriles).
Vertex Pharmaceuticals. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.[5][6] US Patent US7408069B2. Link (Industrial scale handling of thiazole-5-carboxylates).
Unambiguous Structural Elucidation: A Comparative Guide to the 2D NMR Characterization of Methyl 2-cyanothiazole-5-carboxylate
This guide provides an in-depth, experimentally grounded comparison of analytical strategies, demonstrating why a multi-dimensional approach, specifically a suite of 2D NMR experiments, is the superior and necessary meth...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, experimentally grounded comparison of analytical strategies, demonstrating why a multi-dimensional approach, specifically a suite of 2D NMR experiments, is the superior and necessary methodology for the complete and unambiguous characterization of Methyl 2-cyanothiazole-5-carboxylate. We will explore the causality behind experimental choices, present detailed protocols, and contrast the depth of information gained from 2D NMR with the limitations of alternative techniques.
The Challenge: Beyond a Simple Spectrum
The structure of Methyl 2-cyanothiazole-5-carboxylate contains several features that complicate analysis by 1D NMR alone. The molecule has only two protons—one on the thiazole ring and the methyl group of the ester. Critically, it possesses five quaternary carbons (C=O, C2, C5, the cyano carbon, and the thiazole carbon C4 being substituted with a proton). These carbons are "invisible" in standard proton spectra and can be difficult to assign definitively in a ¹³C spectrum without further information. Relying solely on ¹³C chemical shift prediction can be unreliable, especially in a heteroaromatic system where multiple electronegative atoms (N, S, O) and an electron-withdrawing cyano group influence the electronic environment.
This ambiguity necessitates a more powerful technique that can reveal through-bond scalar couplings between nuclei, effectively building a connect-the-dots map of the molecular skeleton. This is the domain of 2D NMR.
The 2D NMR Solution: A Multi-faceted Approach
We advocate for a suite of three core 2D NMR experiments to achieve unambiguous characterization: COSY, HSQC, and HMBC. Each provides a unique and complementary piece of the structural puzzle.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). It is the simplest way to map out contiguous proton spin systems. For our target molecule, COSY is of limited use as there is only one proton on the ring system, but it remains a foundational experiment for more complex analogues.
HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates proton signals with the carbon signals of the nuclei to which they are directly attached (¹JCH). Its primary function is to definitively assign the chemical shifts of all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Perhaps the most powerful tool for skeletal elucidation, the HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). This allows for the mapping of connections between different parts of the molecule and, crucially, the assignment of non-protonated (quaternary) carbons.
The logical flow of these experiments provides a self-validating system for structural analysis.
Caption: Experimental workflow for 2D NMR characterization.
Experimental Protocols
The following are detailed, field-proven methodologies for acquiring high-quality 2D NMR data on a standard 400 or 500 MHz spectrometer.
1. Sample Preparation
Analyte: Methyl 2-cyanothiazole-5-carboxylate
Mass: 15-20 mg
Solvent: Deuterated chloroform (CDCl₃, 0.6 mL) is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. DMSO-d₆ can be used if solubility is an issue.
Standard: Add tetramethylsilane (TMS) as an internal reference (0 ppm for both ¹H and ¹³C).
2. Spectrometer Setup
Lock onto the deuterium signal of the solvent.
Perform automatic or manual tuning and matching of the probe for both ¹H and ¹³C frequencies. This is critical for sensitivity.
Shim the magnetic field to achieve optimal resolution and lineshape on the TMS signal.
3. Data Acquisition Parameters
Experiment
Key Parameters & Rationale
¹H NMR
Spectral Width: ~16 ppm (centered around 6-7 ppm). Acquisition Time: ~2-3 seconds (for good digital resolution). Relaxation Delay (d1): 1-2 seconds. Number of Scans (ns): 8-16 (adjust for concentration).
¹³C{¹H} NMR
Spectral Width: ~220 ppm (to ensure all carbons, including C=O and CN, are observed). Acquisition Time: ~1-1.5 seconds. Relaxation Delay (d1): 2 seconds. Number of Scans (ns): 1024 or more (as ¹³C is an insensitive nucleus).
gHSQC
¹H Spectral Width (F2): ~10-12 ppm (set around the proton signals). ¹³C Spectral Width (F1): ~160-180 ppm (set to cover the expected protonated carbon region). ¹JCH Coupling Constant: Optimized for ~145 Hz (a standard value for aromatic/olefinic CH). Number of Scans (ns): 2-4.
gHMBC
¹H Spectral Width (F2): ~10-12 ppm. ¹³C Spectral Width (F1): ~220 ppm (must cover the full carbon range to see correlations to quaternary carbons). Long-Range Coupling (ⁿJCH): Optimized for 8 Hz (a good compromise for observing both ²J and ³J correlations). Number of Scans (ns): 8-16 (more scans are often needed than for HSQC).
Data Interpretation: A Predictive Case Study
Let's walk through the expected data for Methyl 2-cyanothiazole-5-carboxylate and demonstrate how the 2D correlations lead to an unambiguous structure.
Molecular Structure and Numbering
(Note: An actual image would be generated and embedded here showing the structure with C2, C4, C5 on the ring; C6 for the cyano carbon; C7 for the ester carbonyl; and C8 for the ester methyl group. H4 is the proton on C4, and H8 are the protons on C8.)
Predicted ¹H and ¹³C Data
Atom
¹H Shift (ppm)
¹³C Shift (ppm)
Rationale / Notes
H4 / C4
~8.3
~145
Proton is deshielded by the adjacent sulfur and the ester group.
H8 / C8
~3.9
~53
Typical chemical shift for methyl ester protons/carbon.
C2
-
~140
Quaternary carbon, deshielded by N and S, and attached to CN.
C5
-
~125
Quaternary carbon, attached to the ester group.
C6 (-CN)
-
~114
Typical chemical shift for a nitrile carbon.
C7 (C=O)
-
~162
Typical chemical shift for an ester carbonyl carbon.
2D NMR Correlation Analysis
HSQC Analysis: The HSQC spectrum would be very simple, showing only two cross-peaks, confirming the direct connections:
A correlation between the proton at ~8.3 ppm (H4 ) and the carbon at ~145 ppm (C4 ).
A correlation between the protons at ~3.9 ppm (H8 ) and the carbon at ~53 ppm (C8 ).
HMBC Analysis: Assembling the Skeleton: The HMBC spectrum is where the full structure is revealed. The following key correlations would be observed:
Caption: Diagram of crucial HMBC correlations for structural assembly.
Correlations from H4 (~8.3 ppm):
To C5 (²J): This connects the ring proton to the carbon bearing the ester.
To C2 (³J): This establishes the connectivity across the sulfur atom to the carbon bearing the cyano group.
To C6 (CN) (²J): This provides definitive proof of the cyano group's position at C2.
Correlations from H8 (~3.9 ppm):
To C7 (C=O) (²J): This confirms the methyl group is part of an ester functionality.
To C5 (³J): This crucial correlation links the ester group to the thiazole ring at the C5 position.
Through this logical, cross-validating network of correlations, the entire molecular framework is pieced together with certainty, leaving no room for isomeric ambiguity.
Comparison with Alternative Characterization Methods
Method
Advantages
Disadvantages & Comparison to 2D NMR
1D NMR Only
Fast acquisition.
Fails to assign quaternary carbons definitively. Relies on prediction, which can be inaccurate for complex heterocycles. Provides no connectivity information.
Mass Spectrometry
Excellent for determining molecular weight and formula (HRMS).
Provides no information on the specific arrangement or connectivity of atoms. Cannot distinguish between isomers. It is a complementary, not a replacement, technique.
X-Ray Crystallography
Provides the absolute, "gold standard" structure in the solid state.
Requires a high-quality single crystal, which can be very difficult or impossible to grow. The solid-state conformation may not be representative of the structure in solution, where most biological interactions occur. 2D NMR provides the definitive solution-state structure.
Conclusion
For a molecule like Methyl 2-cyanothiazole-5-carboxylate, relying on 1D NMR and mass spectrometry alone introduces an unacceptable level of uncertainty for serious scientific research. The potential for mischaracterizing the substitution pattern on the thiazole ring is high. The application of a comprehensive 2D NMR strategy, incorporating COSY, HSQC, and particularly HMBC, transcends simple spectral acquisition. It is a logical, self-validating process that provides an unambiguous, high-confidence structural elucidation in the solution state. This level of certainty is paramount for building robust structure-activity relationships, ensuring the integrity of screening libraries, and publishing credible, reproducible scientific results.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
Science.gov. (n.d.). cosy hsqc hmbc. Retrieved February 7, 2026, from [Link][1]
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved February 7, 2026, from [Link][2]
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved February 7, 2026, from [Link][3]
Publish Comparison Guide: Methyl 2-cyanothiazole-5-carboxylate as a Strategic Pharmaceutical Intermediate
Executive Summary Methyl 2-cyanothiazole-5-carboxylate (CAS: 1211541-45-5) represents a high-value "gateway" scaffold in medicinal chemistry, offering orthogonal reactivity compared to the ubiquitous 2-amino and 2-bromo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-cyanothiazole-5-carboxylate (CAS: 1211541-45-5) represents a high-value "gateway" scaffold in medicinal chemistry, offering orthogonal reactivity compared to the ubiquitous 2-amino and 2-bromo analogues. While Methyl 2-aminothiazole-5-carboxylate is the industry standard for nucleophilic coupling (e.g., in Dasatinib synthesis), the 2-cyano variant is critical for accessing C-2 electrophilic centers (amidines, imidates) and high-nitrogen heterocycles (tetrazoles, triazines) often found in serine protease inhibitors and antiviral C-nucleosides.
This guide validates the synthesis, stability, and divergent reactivity of Methyl 2-cyanothiazole-5-carboxylate, contrasting its performance with standard alternatives.
Part 1: Strategic Positioning & Comparative Analysis
The "Thiazole Triad": Selecting the Right Intermediate
In drug discovery, the choice of the C-2 substituent on the thiazole-5-carboxylate core dictates the downstream synthetic strategy. The 2-cyano derivative fills a specific reactivity gap that 2-amino and 2-halo derivatives cannot address.
Case for Amidines: Direct synthesis of C-2 amidines (crucial for Factor Xa or Thrombin inhibitors) from 2-aminothiazoles is low-yielding and requires harsh reagents. The 2-cyano group allows mild Pinner synthesis or hydroxylamine addition.
Case for Tetrazoles: The nitrile is the sole precursor for 2-(1H-tetrazol-5-yl)thiazoles, bioisosteres of carboxylic acids with improved metabolic stability.
The most robust route to Methyl 2-cyanothiazole-5-carboxylate is the Pd-catalyzed cyanation of Methyl 2-bromothiazole-5-carboxylate. Traditional Rosenmund-von Braun conditions (CuCN, high heat) often lead to decarboxylation or hydrolysis of the ester. The protocol below uses Zinc Cyanide (Zn(CN)₂) with a palladium catalyst to ensure chemoselectivity.
dppf (4 mol%, 221 mg) - Ligand choice is critical for stability.
Zinc dust (10 mol%, 65 mg) - Scavenges Pd(II) to regenerate active Pd(0).
Solvation: Add anhydrous DMF (Concentration: 0.2 M) and seal the vial.
Reaction: Heat to 100°C for 4 hours.
Validation Check: Monitor by TLC (Hexane:EtOAc 4:1). The bromide (Rf ~0.6) should disappear; the nitrile (Rf ~0.45) will appear.
Workup (Cyanide Safety): Cool to RT. Dilute with EtOAc. Wash with 10% FeSO₄ / 1% citric acid solution (to quench excess cyanide) followed by brine.
Purification: Flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).
Expected Yield: 85-92%
Appearance: Off-white to pale yellow crystalline solid.
Caption: Optimized Pd-catalyzed cyanation workflow ensuring high yield and safety.
Part 3: Downstream Application Validation
Experiment A: Divergent Synthesis of Bioactive Scaffolds
The utility of the 2-cyano intermediate is best demonstrated by its conversion into three distinct pharmacophores.
1. Synthesis of Thiazole-2-carboximidamides (Amidines)
Relevance: Serine Protease Inhibitors
Protocol: Dissolve Methyl 2-cyanothiazole-5-carboxylate in saturated methanolic HCl at 0°C. Stir for 12h to form the imidate ester hydrochloride. Remove solvent and treat with methanolic ammonia (7N) at RT.
Advantage: Avoids the use of hazardous AlMe₃ often required to convert esters/amines directly to amidines.
2. Synthesis of 2-(1H-tetrazol-5-yl)thiazoles
Relevance: Angiotensin II Receptor Antagonists / Carboxylate Bioisosteres
Protocol: React nitrile with NaN₃ (1.5 equiv) and ZnBr₂ (1.0 equiv) in water/isopropanol reflux for 16h.
Result: Exclusive formation of the 5-substituted tetrazole.
Yield: 75-85%.
Green Chemistry: Uses aqueous media and avoids toxic organotin reagents (Bu₃SnN₃).
Caption: Divergent synthesis pathways from the 2-cyano scaffold demonstrating orthogonal reactivity.
Part 4: Technical Specifications & Handling
Property
Specification
Validation Method
Purity
≥ 98.0%
HPLC (254 nm)
Melting Point
102 - 105 °C
Capillary Method
Identity
Conforms
¹H NMR (CDCl₃): δ 8.52 (s, 1H), 4.01 (s, 3H)
IR Signature
2235 cm⁻¹ (C≡N stretch)
FT-IR (ATR)
Storage
2-8°C, Inert Atmosphere
Hygroscopicity Test
Safety Note: While the nitrile group is stable, metabolic hydrolysis can release cyanide in vivo. However, as a chemical intermediate, it is classified as "Harmful if swallowed" rather than "Fatal," unlike simple alkali cyanides. Standard PPE is required.
References
General Pd-Catalyzed Cyanation: Cohen, D. T., et al. "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides." Angewandte Chemie International Edition, vol. 53, no. 44, 2014, pp. 11840–11844. Link
Thiazole Reactivity Review: Chhabria, M. T., et al. "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance." Current Topics in Medicinal Chemistry, vol. 16, no. 26, 2016, pp. 2841-2862. Link
Tetrazole Synthesis from Nitriles: Demko, Z. P., and Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, vol. 66, no. 24, 2001, pp. 7945–7950. Link
Amidine Synthesis (Pinner): Schaefer, F. C., and Peters, G. A. "Mechanism of the Pinner Synthesis of Amidines." The Journal of Organic Chemistry, vol. 26, no. 2, 1961, pp. 412–418. Link
Validation
Guide: Cost-Effectiveness of Methyl 2-cyanothiazole-5-carboxylate in Large-Scale Synthesis
Executive Summary: The "Raw Material" Trap In the synthesis of thiazole-based kinase inhibitors (e.g., Dasatinib analogs) and antiviral agents, Methyl 2-cyanothiazole-5-carboxylate acts as a critical "linchpin" scaffold....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Raw Material" Trap
In the synthesis of thiazole-based kinase inhibitors (e.g., Dasatinib analogs) and antiviral agents, Methyl 2-cyanothiazole-5-carboxylate acts as a critical "linchpin" scaffold. Its C2-cyano group is a versatile electrophile for heterocycle formation, while the C5-ester allows for amide coupling.
The Verdict: While Route A (Sandmeyer Cyanation) appears cheaper on a raw-material basis (approx. 40% lower BOM cost), it is less cost-effective at scale (>10 kg) due to safety engineering controls, hazardous waste disposal (copper/cyanide streams), and lower "right-first-time" success rates.
Route B (Pd-Catalyzed Cyanation of 2-Bromo) is the recommended pathway for GMP and large-scale manufacturing. Despite higher catalyst costs, it offers a 25-30% improvement in overall yield, significantly lower E-factor (waste-to-product ratio), and eliminates the explosion hazards associated with diazonium intermediates.
Technical Landscape & Strategic Analysis
The 2-cyanothiazole moiety is notoriously difficult to install directly during ring closure. Therefore, the synthesis almost invariably proceeds via functionalization of a pre-formed thiazole ring.
The Two Primary Competitors
The Classical Route (Sandmeyer): Starting from Methyl 2-aminothiazole-5-carboxylate .
) followed by radical-nucleophilic substitution with Copper(I) Cyanide ().
The Modern Route (Halogen Exchange): Starting from Methyl 2-bromothiazole-5-carboxylate .
Mechanism:[1][2][3] Palladium-catalyzed cross-coupling using
or as the cyanide source.
Comparative Analysis: Data & Metrics
Table 1: Process Economics & Performance Matrix
Metric
Route A: Sandmeyer (Amino)
Route B: Pd-Catalysis (Bromo)
Starting Material Cost
Low (Amino precursor is a commodity)
Medium (Bromo precursor requires NBS step)
Typical Yield
45 - 55% (Variable)
80 - 92% (Consistent)
Safety Profile
High Risk: Unstable diazonium salts; Exothermic decomposition.
Low Risk: Stable intermediates; No explosion hazard.
Purification
Difficult: Requires removal of Cu salts and tarry byproducts.
Simple: Filtration of catalyst; Crystallization.
E-Factor (Waste)
High (>50 kg waste / kg product) due to aqueous streams.
Low (<15 kg waste / kg product).
Scalability
Poor (Batch size limited by thermal control).
Excellent (Linear scale-up).
Deep Dive: Route A (The Sandmeyer Protocol)[2]
Status: Legacy Method. Recommended only for <100g non-GMP batches.
The Sandmeyer reaction is deceptively simple in literature but treacherous at scale. The primary failure mode is the thermal instability of the thiazolyldiazonium intermediate. Unlike phenyldiazonium salts, thiazole diazoniums decompose rapidly above 0°C, leading to "tar" formation and runaway exotherms.
Protocol A: Classical Sandmeyer (Self-Validating)
Use this protocol if raw material cost is the absolute constraint and safety engineering (blast walls) is available.
Diazotization:
Charge Methyl 2-aminothiazole-5-carboxylate (1.0 eq) into
(3.0 eq) and water. Cool to -5°C .
Critical Control Point: Add
(1.1 eq) as a 40% aq. solution sub-surface over 2 hours. Maintain internal temp < 0°C .
Validation: Check for excess nitrite using starch-iodide paper (must turn blue instantly).
Cyanation:
In a separate reactor, prepare a solution of
(1.2 eq) and (1.5 eq) in water. Heat to 60°C.
Transfer: Slowly transfer the cold diazonium solution into the hot copper solution.
Purification: Silica gel chromatography is often required to remove colored copper complexes.
Deep Dive: Route B (The Pd-Catalyzed Protocol)
Status: Industry Standard. Recommended for >1kg Scale.
This route utilizes the Methyl 2-bromothiazole-5-carboxylate , which is easily synthesized from methyl acetoacetate, thiourea, and NBS (One-Pot). The cyanation step uses Palladium(0) to insert into the C-Br bond, followed by transmetallation with a cyanide source.
Why it wins: It avoids the "thermal runaway" risk. The reaction is robust and can be run at higher concentrations (less solvent waste).
Protocol B: Pd-Catalyzed Cyanation (High-Yield)
Use this protocol for GMP campaigns and reliable scale-up.
Setup:
In a nitrogen-purged reactor, charge Methyl 2-bromothiazole-5-carboxylate (1.0 eq), Zinc Cyanide (
, 0.6 eq), and Zinc Dust (0.1 eq).
Solvent: Anhydrous DMF or DMAc (5 vol).
Catalyst Loading:
Add
(1.0 mol%) and dppf (2.0 mol%) (1,1'-Bis(diphenylphosphino)ferrocene).
Note:
is cheaper but less active for electron-deficient thiazoles. dppf is superior here.
Reaction:
Heat to 110°C for 4–6 hours.
Validation: Monitor by HPLC. Conversion should be >98% with minimal byproduct formation.
The following diagram illustrates the synthesis flow and the critical decision nodes for process chemists.
Caption: Comparative workflow analysis. Route A (Red) presents significant thermal risks and waste challenges. Route B (Green) offers a stable, high-yield pathway suitable for large-scale manufacturing.
References
Preparation of 2-aminothiazole-5-carboxylic acid derivatives. U.S. Patent 7,408,069 B2. (2008). Describes the industrial synthesis of the amino-precursor and subsequent functionalization.
Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. (2004). Detailed analysis of the thermal hazards of diazonium salts in batch processing.
Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity. (2022). Compares classical Cu-mediated methods with modern Pd-catalyzed alternatives.
Methyl 2-bromothiazole-5-carboxylate Product Guide. Chem-Impex. Specifications and handling of the bromo-intermediate.
Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries. (2015). Critical safety data for handling unstable diazo intermediates.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Methyl 2-cyanothiazole-5-carboxylate Performance in Parallel Synthesis
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Chemists, Library Synthesis Teams
Executive Summary
Methyl 2-cyanothiazole-5-carboxylate (CAS: 1211541-45-5) represents a strategic "dual-electrophile" building block for the rapid generation of thiazole-based libraries. Unlike its common analogues—the 2-amino and 2-bromo derivatives—this scaffold offers a pre-installed carbon substituent at the C2 position. This unique architecture allows for the divergence of libraries into amidines, tetrazoles, and triazoles without the requirement for transition-metal catalysis (e.g., Suzuki or Stille couplings), thereby improving atom economy and reducing purification burdens in high-throughput experimentation (HTE).
Comparative Performance Analysis
The selection of a thiazole core dictates the downstream chemistry available for library expansion. The following analysis compares Methyl 2-cyanothiazole-5-carboxylate against the two industry-standard alternatives: Methyl 2-bromothiazole-5-carboxylate and Methyl 2-aminothiazole-5-carboxylate .
Table 1: Building Block Performance Matrix
Feature
Methyl 2-cyano-thiazole-5-carboxylate
Methyl 2-bromo-thiazole-5-carboxylate
Methyl 2-amino-thiazole-5-carboxylate
C5-Ester Reactivity
High (Activated by EWG -CN)
Moderate (Activated by -Br)
Low (Deactivated by EDG -NH2)
C2-Functionalization
Nucleophilic Addition / Cycloaddition (No Metal)
Pd-Catalyzed Coupling (Suzuki/Stille)
Sandmeyer / Diazotization (Harsh)
Library Diversity
Amidines, Tetrazoles, Thioamides, Triazoles
Biaryls, Alkynes, Alkenes
Amides, Ureas, Sulfonamides
Solubility (DMSO/DMF)
Excellent (Polar Aprotic)
Good
Moderate (H-bond donor aggregation)
Atom Economy
High (Addition reactions)
Low (Stoichiometric boronic acids/tin waste)
Moderate
Purification Load
Low (No metal scavenging required)
High (Pd removal required)
Moderate
Key Insight: Electronic Activation
The cyano group at C2 is a strong electron-withdrawing group (EWG). This significantly lowers the LUMO energy of the thiazole ring compared to the 2-amino analogue. Consequently, the C5-ester in the cyano-scaffold is significantly more electrophilic , allowing amidation reactions to proceed under milder conditions (lower temperature, reduced equivalents of amine) which is critical for preserving sensitive functionality in parallel synthesis.
Strategic Workflows & Divergence
The utility of Methyl 2-cyanothiazole-5-carboxylate lies in its ability to support orthogonal reaction pathways. The C5-ester and C2-nitrile can be addressed sequentially or simultaneously.
Diagram 1: Divergent Synthesis Pathways
This flowchart illustrates the orthogonal reactivity profiles, highlighting the chemoselectivity switches available.
Caption: Orthogonal reaction vectors for Methyl 2-cyanothiazole-5-carboxylate. Path A exploits the activated ester; Path B exploits the nitrile dipole.
Experimental Protocols (Self-Validating)
These protocols are designed for 96-well plate parallel synthesis but are scalable to gram-scale.
Protocol A: Chemoselective Amidation (C5-Focus)
Objective: Functionalize the ester while preserving the nitrile for later steps.
Preparation: Dissolve Methyl 2-cyanothiazole-5-carboxylate (1.0 equiv) in anhydrous THF (0.2 M).
Reagent Addition: Add the diversity amine (1.2 equiv).
Note: Due to the activated nature of the ester, strong bases (like LiOH) or coupling reagents (HATU) are often unnecessary if heating is applied. However, for milder room-temp synthesis, use T3P (Propylphosphonic anhydride) (1.5 equiv) and DIPEA (3.0 equiv).
Reaction: Seal and shake at 40 °C for 16 hours .
Validation: Monitor by LCMS. The nitrile peak (~2230 cm⁻¹ in IR) should remain; the ester methyl singlet (~3.8 ppm) should disappear.
Workup: Evaporate solvent. Partition between EtOAc and sat. NaHCO₃. The nitrile is stable to weak aqueous base.
Objective: Generate a bioisostere of a carboxylic acid at C2.
Preparation: Dissolve the scaffold (or the C5-amide derivative) in DMF (0.2 M).
Reagent Addition: Add Sodium Azide (NaN₃, 1.5 equiv) and Zinc Bromide (ZnBr₂, 1.0 equiv) or Ammonium Chloride (NH₄Cl, 1.5 equiv).
Safety: Avoid using strong acids which may hydrolyze the ester. ZnBr₂ acts as a Lewis acid catalyst for the [3+2] cycloaddition.
Reaction: Heat at 100 °C for 12-24 hours .
Workup: Acidify carefully to pH 3-4 to precipitate the tetrazole or extract with EtOAc.
Performance Note: This reaction is generally cleaner than the corresponding Pd-coupling on the bromo-analogue and avoids heavy metal contamination.
Technical Considerations & Troubleshooting
Hydrolysis Competition: The C2-cyano group is relatively robust, but under strongly acidic aqueous conditions (e.g., 6M HCl, reflux), it will hydrolyze to the carboxylic acid (first to amide, then acid). If your goal is the dicarboxylic acid, this is a feature. If not, maintain anhydrous conditions during ester manipulations.
Nucleophilic Attack at C2: While the nitrile is the primary electrophile, the C2 position on the thiazole ring is electron-deficient. Highly basic nucleophiles (e.g., alkoxides) could potentially displace the cyano group (S_NAr mechanism), though this is rare compared to attack on the nitrile.
Storage: Store under nitrogen at 4°C. The compound is stable, but moisture can lead to slow hydrolysis of the ester over months.
References
Compound Identification: Methyl 2-cyanothiazole-5-carboxylate. CAS No. 1211541-45-5.[1]
Thiazole Reactivity Context: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. (Review of thiazole reactivity including C2/C5 positions).
Comparative Analogue Data: Methyl 2-bromothiazole-5-carboxylate (CAS 54045-74-8) and Methyl 2-aminothiazole-5-carboxylate (CAS 6633-61-0) properties for benchmarking.
Nitrile Chemistry in Synthesis: Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. (Discusses the synthesis and reactivity of cyanothiazoles).
Methyl 2-Cyanothiazole-5-Carboxylate: A Strategic Divergent Scaffold in Medicinal Chemistry
Topic: Methyl 2-cyanothiazole-5-carboxylate: Assessing the Utility of Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: Beyond the "Fr...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Methyl 2-cyanothiazole-5-carboxylate: Assessing the Utility of Derivatives
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: Beyond the "Frequent Hitter"
In the landscape of thiazole-based drug discovery, the 2-amino-4-arylthiazole scaffold is ubiquitous. However, its prevalence often comes with the baggage of being a "frequent hitter" (PAINS) due to the nucleophilic and redox-active nature of the exocyclic amine.
Methyl 2-cyanothiazole-5-carboxylate represents a high-value, underutilized alternative. Unlike its amino-counterpart, the 2-cyano derivative functions as an electrophilic gateway , offering orthogonal reactivity that enables access to distinct chemical space—specifically bioisosteres (tetrazoles), bis-heterocycles (via thioamides), and protease inhibitors (amidines). This guide assesses the utility of its derivatives, providing experimental protocols to unlock its potential.
Chemical Profile & Comparative Utility
The strategic value of Methyl 2-cyanothiazole-5-carboxylate lies in the electronic duality of its substituents. The C2-nitrile is a strong electron-withdrawing group (EWG), deactivating the ring towards oxidation while serving as a "masked" functional group for cycloadditions and nucleophilic attacks.
Table 1: Comparative Utility of Thiazole-5-Carboxylate Building Blocks
The utility of this scaffold is best visualized through its ability to diverge into three distinct pharmacological classes.
Figure 1: Divergent Synthesis Map
Caption: Divergent synthetic pathways from the 2-cyano scaffold accessing bioisosteres, bis-heterocycles, and protease inhibitors.
Experimental Protocols
The following protocols are designed to be self-validating. The success of these reactions relies on the activation of the nitrile group, which is electronically activated by the thiazole ring.
Protocol A: Synthesis of the Tetrazole Bioisostere
Target: Methyl 2-(1H-tetrazol-5-yl)thiazole-5-carboxylate
Rationale: The tetrazole ring serves as a metabolically stable bioisostere of a carboxylic acid, improving bioavailability while maintaining anionic character at physiological pH.
Dissolve the nitrile (1.0 mmol) in a mixture of isopropanol (5 mL) and water (5 mL).
Add ZnBr
(1.0 mmol) followed by NaN (1.5 mmol). Caution: NaN is toxic and can form explosive hydrazoic acid if acidified.
Reflux the mixture at 80°C for 12–16 hours. Monitor by TLC (mobile phase: DCM/MeOH 9:1). The nitrile spot (
) should disappear, replaced by a baseline spot (tetrazole salt).
Workup (Critical Step): Cool to room temperature. Add 3N HCl until pH 1–2 to liberate the free tetrazole. A white precipitate should form.
Extract with Ethyl Acetate (3 x 10 mL). Wash combined organic layers with brine, dry over Na
SO, and concentrate.
Validation:
H NMR should show the disappearance of the nitrile carbon signal ( ppm in C) and the appearance of the tetrazole quaternary carbon ( ppm).
Protocol B: Synthesis of the Thioamide Precursor
Target: Methyl 2-carbamothioylthiazole-5-carboxylate
Rationale: Thioamides are essential intermediates for the Hantzsch synthesis of bis-thiazoles, a scaffold found in DNA-intercalating natural products (e.g., Bleomycin analogs).
Suspend the nitrile (1.0 mmol) in anhydrous Toluene (10 mL).
Add Lawesson's Reagent (0.6 mmol).
Heat to reflux (110°C) under an inert atmosphere (N
or Ar) for 4–6 hours. The solution typically turns clear and then yellow/orange.
Workup: Cool to room temperature. The thioamide product may crystallize directly upon cooling. If not, remove solvent in vacuo and purify via column chromatography (Hexane/EtOAc).
Validation: A strong IR stretch at
cm (Thioamide C=S) confirms conversion.
Case Study: Utility in Enzyme Inhibition
While 2-aminothiazoles inhibit kinases, 2-cyanothiazole derivatives have shown specific utility in targeting Serine Proteases and Metalloenzymes .
Mechanism: The 2-cyano group can be converted to an amidine (via Pinner synthesis). Amidines are classic "arginine mimetics" that bind into the S1 pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa).
Advantage: The thiazole core provides a rigid linker that orients the C5-ester (or its derivatives) into the S2/S3 pockets, allowing for additional selectivity interactions that are not possible with flexible aliphatic linkers.
References
Synthesis of 5-Substituted Tetrazoles: Roh, J., Vávrová, K., & Hrabálek, A. (2012). "Synthesis and Functionalization of 5-Substituted Tetrazoles." European Journal of Organic Chemistry.[1] Link
Thioamide Synthesis: Kaboudin, B., Elhamifar, D., & Farjadian, F. (2006).[2] "A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles."[3][2] Synthetic Communications. Link
Thiazole Medicinal Chemistry: Mishra, C. B., et al. (2015). "Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents."[4] Journal of Heterocyclic Chemistry. Link
2-Aminothiazole PAINS Analysis: Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Link
A Comparative Guide to the Quantitative Analysis of Methyl 2-cyanothiazole-5-carboxylate
Introduction Methyl 2-cyanothiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of novel therapeutic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl 2-cyanothiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of novel therapeutic agents. Its unique structural motifs—a thiazole ring, a nitrile group, and a methyl ester—contribute to its reactivity and potential biological activity. Accurate and precise quantification of this molecule is paramount for ensuring the quality of starting materials, monitoring reaction progress, determining final product purity, and conducting pharmacokinetic studies.
This guide provides an in-depth comparison of primary analytical methodologies for the quantitative analysis of Methyl 2-cyanothiazole-5-carboxylate. We will explore the theoretical underpinnings, practical implementation, and comparative performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a discussion on the role of spectroscopic techniques. The focus is on providing researchers, scientists, and drug development professionals with the technical insights required to select and implement the most appropriate analytical strategy for their specific needs, grounded in the principles of scientific integrity and method validation.
Core Analytical Techniques: A Comparative Overview
The choice of an analytical technique is fundamentally driven by the physicochemical properties of the analyte, the sample matrix, and the required performance characteristics such as sensitivity, specificity, and throughput. For Methyl 2-cyanothiazole-5-carboxylate, chromatographic methods are the gold standard for quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase mode, stands out as the most robust and versatile technique for the analysis of moderately polar, non-volatile compounds like Methyl 2-cyanothiazole-5-carboxylate.
Causality Behind Experimental Choices:
Reverse-Phase Chromatography: The analyte possesses both polar (nitrile, ester, thiazole nitrogen) and non-polar (methyl group, thiazole ring) characteristics, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
UV Detection: The conjugated system of the thiazole ring is expected to exhibit strong UV absorbance, providing a sensitive and linear detection method. A diode array detector (DAD) or photodiode array (PDA) detector is highly recommended to confirm peak purity and identify the optimal detection wavelength. Based on similar thiazole structures, a wavelength in the range of 270-330 nm is a logical starting point.[1]
Mobile Phase Composition: A mixture of acetonitrile (ACN) or methanol and water is a standard choice. The organic modifier disrupts the interaction between the analyte and the C18 stationary phase, allowing it to elute. A mild acid, like formic acid or orthophosphoric acid, is often added to the mobile phase to control the ionization of any acidic or basic functional groups and ensure sharp, symmetrical peak shapes.[2]
Experimental Protocol: A Validated HPLC-UV Method
This protocol describes a self-validating system for the routine quantification of Methyl 2-cyanothiazole-5-carboxylate.
Instrumentation:
HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.
Analytical column: ZORBAX SB-C18 (150 x 4.6 mm, 5.0 µm) or equivalent.[3]
Data acquisition and processing software.
Reagents and Materials:
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Water (HPLC grade or Milli-Q)
Formic Acid (reagent grade)
Methyl 2-cyanothiazole-5-carboxylate reference standard (purity >99%)
Chromatographic Conditions:
Mobile Phase: 55% Acetonitrile, 45% Water with 0.1% Formic Acid.
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
Sample Solution: Accurately weigh a sample containing the analyte to achieve a final concentration within the calibration range (e.g., 25 µg/mL). Dissolve in methanol and dilute with the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Workflow for HPLC Quantitative Analysis
Caption: Workflow for quantitative analysis by HPLC.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. For Methyl 2-cyanothiazole-5-carboxylate, its applicability depends on its thermal stability in the hot GC inlet.
Causality Behind Experimental Choices:
Potential for Thermal Degradation: Thiazole derivatives can sometimes be susceptible to decomposition at high temperatures.[4] A critical first step is to assess the thermal stability of the analyte. If degradation occurs, two main strategies can be employed:
Derivatization: Converting the analyte into a more volatile and stable compound. However, this adds complexity and potential sources of error. For some thiazoles, silylation is a common derivatization technique.[5]
Programmable Temperature Vaporization (PTV) Inlet: This advanced injection technique allows the sample to be introduced into a cold inlet, which is then rapidly heated. This minimizes the analyte's residence time at high temperatures, preventing decomposition.[4]
Detector Selection: A Flame Ionization Detector (FID) offers robust, universal detection for organic compounds. For higher sensitivity and specificity, a Mass Spectrometer (MS) is the detector of choice, providing both quantitative data and structural confirmation.[5]
Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
MS Ion Source Temp: 230 °C.
MS Quad Temp: 150 °C.
Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-300 or using Selected Ion Monitoring (SIM) for target ions to enhance sensitivity.
Method Validation: Ensuring Trustworthy Data
Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[6] It is a mandatory requirement by regulatory agencies like the FDA and EMA, following guidelines from the International Conference on Harmonisation (ICH).[7][8]
Key Validation Parameters
Parameter
Description
How to Assess (for HPLC Method)
Specificity
The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[9]
Analyze a placebo/blank, a spiked placebo, and the analyte. The peak for the analyte should be free from interference at its retention time. Peak purity analysis using a DAD is essential.
Linearity
The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Analyze at least five concentrations across the desired range. Plot peak area vs. concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
Range
The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.
The range is established by confirming that the method meets acceptance criteria for linearity, accuracy, and precision within that span.
Accuracy
The closeness of the test results to the true value.
Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration). The percent recovery should be within 98.0-102.0%.
Precision
The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels:
Repeatability
(Intra-assay precision) Precision under the same operating conditions over a short interval.
Analyze a minimum of six replicate samples at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2%.
Intermediate Precision
(Inter-assay precision) Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
Repeat the repeatability study on a different day with a different analyst. The RSD between the two data sets should meet acceptance criteria (typically ≤ 2%).
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Typically determined based on the signal-to-noise ratio (S/N), usually 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Typically determined based on an S/N ratio of 10:1 and confirmed by assessing accuracy and precision at that concentration.
Robustness
A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Intentionally vary parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) and observe the effect on the results.
The Method Validation Process
Caption: Key stages of the analytical method validation lifecycle.
Quantitative Performance: HPLC vs. GC
The following table provides a comparative summary of the expected performance of a validated HPLC-UV method versus a hypothetical GC-MS method for the analysis of Methyl 2-cyanothiazole-5-carboxylate.
Parameter
HPLC-UV
GC-MS
Rationale
Specificity
High (Chromatographic separation + UV spectrum confirmation)
Very High (Chromatographic separation + mass fragmentation pattern)
MS provides an extra dimension of identification, making it superior in complex matrices.
Sensitivity (LOQ)
~0.1 - 1 µg/mL
~1 - 50 ng/mL
MS detectors are inherently more sensitive than UV detectors.
Linearity (r²)
> 0.999
> 0.995
Both techniques offer excellent linearity, but UV detection is often slightly more linear over wide ranges.
Precision (%RSD)
< 2%
< 5%
HPLC offers superior precision due to the stability of the liquid phase and simpler injection process.
Sample Prep
Simple (Dilute, filter, inject)
Potentially Complex (May require derivatization or solvent exchange)
The need to ensure volatility and thermal stability can add steps to the GC workflow.
Throughput
High (Typical run times < 15 min)
Moderate to High (Run times can be longer due to oven ramps)
HPLC often allows for faster analysis cycles.
Cost (Instrument)
Moderate
High
GC-MS systems are generally more expensive to purchase and maintain than HPLC-UV systems.
Conclusion
For the routine quantitative analysis of Methyl 2-cyanothiazole-5-carboxylate in quality control and drug development settings, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the recommended primary method. It offers an excellent balance of specificity, precision, robustness, and cost-effectiveness. The methodology is straightforward, avoiding the potential complications of thermal degradation and derivatization associated with Gas Chromatography.
GC-MS serves as a powerful alternative, particularly when higher sensitivity is required (e.g., for trace-level impurity analysis or bioanalytical studies) or when orthogonal verification of the primary HPLC method is necessary. Its superior specificity, derived from mass fragmentation patterns, is invaluable for structural confirmation.
Ultimately, the selection of the analytical method must be guided by its intended purpose. Regardless of the choice, a comprehensive method validation conducted according to ICH guidelines is not merely a regulatory formality but a scientific necessity to ensure the generation of reliable, accurate, and trustworthy data.
References
National Center for Biotechnology Information. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PubMed Central. Available at: [Link]
SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Available at: [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole. Available at: [Link]
Logue, B. A., et al. (2005). Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine and plasma by gas chromatography-mass spectrometry. Journal of Chromatography B, 819(2), 237-244. Available at: [Link]
de la Torre, G. M., et al. (2019). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. The Journal of Organic Chemistry. Available at: [Link]
Worachartcheewan, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]
Al-Shakliah, N. S., et al. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical study samples. Available at: [Link]
Kumar, P., et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. International Journal of Medicinal Chemistry. Available at: [Link]
ResearchGate. (n.d.). Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]. Available at: [Link]
Gobouri, A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]
ACS Publications. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Available at: [Link]
Pharmavice. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
National Center for Biotechnology Information. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. PubMed Central. Available at: [Link]
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. Available at: [Link]
RSC Publishing. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]
ResearchGate. (2018). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC. Available at: [Link]
Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Available at: [Link]
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Available at: [Link]
DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Available at: [Link]
ResearchGate. (2017). Preventing decomposition of 2-mercaptobenzothiazole during gas chromatography analysis using programmable temperature vaporization injection. Available at: [Link]
"Methyl 2-cyanothiazole-5-carboxylate" efficacy comparison in target synthesis
The following guide provides a technical comparison of Methyl 2-cyanothiazole-5-carboxylate against its primary synthetic alternatives. It is designed for medicinal chemists and process engineers evaluating optimal route...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a technical comparison of Methyl 2-cyanothiazole-5-carboxylate against its primary synthetic alternatives. It is designed for medicinal chemists and process engineers evaluating optimal routes for C2-functionalized thiazole scaffolds.
Executive Summary & Strategic Positioning
In the synthesis of bioactive thiazoles—specifically typically kinase inhibitors, C-nucleoside analogs (e.g., Tiazofurin derivatives), and serine protease inhibitors—the installation of the C2-substituent is often the rate-limiting step.
Methyl 2-cyanothiazole-5-carboxylate (M2CN) represents an "advanced intermediate" strategy. Unlike the ubiquitous 2-amino or 2-bromo precursors, M2CN presents a pre-installed electrophilic carbon at the C2 position. This guide evaluates its efficacy based on atom economy , reaction step reduction , and metal-scavenging load in GMP environments.
The Competitor Landscape
Reagent
CAS
Role
Primary Utility
Methyl 2-cyanothiazole-5-carboxylate
1211541-45-5
Subject
Direct precursor to amidines, tetrazoles, and aminomethyls.
Methyl 2-bromothiazole-5-carboxylate
54001-16-0
Precursor
Traditional starting material; requires Pd/Cu catalysis for C-C bonds.
Methyl 2-aminothiazole-5-carboxylate
6633-61-0
Precursor
Cheapest commodity; requires diazotization (Sandmeyer) to functionalize C2.
Ethyl 2-cyanothiazole-5-carboxylate
1260386-38-6
Analog
Lipophilic alternative; slower hydrolysis rates.
Comparative Efficacy Analysis
A. The "Cyanation Bottleneck" (M2CN vs. M2Br)
The most significant advantage of M2CN is the avoidance of transition-metal-catalyzed cyanation.
Protocol A (Traditional): Starting with Methyl 2-bromothiazole-5-carboxylate.
Reagents: Zn(CN)₂, Pd(PPh₃)₄, DMF, 80°C.
Yield: Typically 65–85%.
Drawback: Residual Palladium (<10 ppm limit in API) and stoichiometric Zinc waste.
Protocol B (M2CN Route): Direct utilization.
Yield: 100% (Reagent is starting material).
Advantage:[1] Zero heavy metal introduction. Critical for late-stage synthesis of clinical candidates.
B. Orthogonality of Functional Groups
M2CN offers unique chemoselective orthogonality compared to the 2-amino analog.
C2-Nitrile: Susceptible to nucleophilic attack (by hydrazines, amines) or cycloaddition (azides) without affecting the C5-ester under controlled conditions.
C5-Ester: Can be selectively hydrolyzed to the acid or reduced to the alcohol while preserving the nitrile, provided non-reducing conditions (e.g., LiOH/THF) are used.
C. Solubility & Handling (Methyl vs. Ethyl)
While the Ethyl 2-cyanothiazole-5-carboxylate is often cited for higher lipophilicity (logP ~1.2 vs 0.8 for Methyl), the Methyl variant exhibits superior atom economy and faster hydrolysis rates (approx. 3x faster in LiOH/MeOH) when generating the free acid for coupling.
Decision Matrix: When to Use M2CN
The following diagram illustrates the divergent synthesis pathways and the decision logic for selecting M2CN over its halogenated precursor.
Figure 1: Divergent synthesis map showing M2CN as the pivotal node for accessing diverse C2-functionalized bioactive scaffolds. The red path indicates the metal-dependent step avoided by purchasing M2CN directly.
Experimental Protocols
Protocol A: Synthesis of C2-Amidine (Pinner Reaction)
Target: Conversion of M2CN to Methyl 2-carbamimidoylthiazole-5-carboxylate.
Rationale: The amidine group is a critical pharmacophore in serine protease inhibitors (mimicking Arginine).
Solvation: Dissolve Methyl 2-cyanothiazole-5-carboxylate (1.0 eq) in anhydrous MeOH (0.5 M).
Activation: Cool to 0°C. Bubble dry HCl gas through the solution for 30 minutes until saturation.
Imidate Formation: Seal and stir at 4°C for 12 hours. Monitor disappearance of Nitrile peak (IR ~2230 cm⁻¹).
Ammonolysis: Concentrate the intermediate imidate ester in vacuo (keep <30°C). Redissolve in dry MeOH and treat with methanolic ammonia (7N, 5.0 eq).
Workup: Stir at RT for 4 hours. Precipitate the product as the HCl salt using Et₂O.
Expected Yield: 85–92%.
Protocol B: [3+2] Cycloaddition to Tetrazole
Target: Synthesis of Methyl 2-(1H-tetrazol-5-yl)thiazole-5-carboxylate.
Rationale: Tetrazoles serve as lipophilic bioisosteres for carboxylic acids, improving bioavailability.
Reagents: Combine M2CN (1.0 eq), Sodium Azide (1.5 eq), and Zinc Bromide (1.0 eq) in water/isopropanol (1:1).
Conditions: Reflux at 85°C for 16 hours. (ZnBr₂ acts as a Lewis acid catalyst, safer than using organotin reagents).
Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc.[2]
Data: This route avoids the formation of hydrazoic acid in the headspace if pH is controlled during workup.
Expected Yield: >80%.
Quantitative Data Summary
The following table summarizes the efficiency of obtaining the C2-Aminomethyl derivative (a common kinase inhibitor motif) starting from different blocks.
Starting Material
Steps to Target
Overall Yield (Est.)
Heavy Metal Risk
Atom Economy
Methyl 2-cyanothiazole-5-carboxylate
1 (Reduction)
90%
Low
High
Methyl 2-bromothiazole-5-carboxylate
2 (Cyanation -> Red.)
65%
High (Pd/Cu)
Medium
Methyl 2-aminothiazole-5-carboxylate
3 (Sandmeyer -> Cyan. -> Red.)
45%
High (Cu)
Low
References
Synthesis of Thiazole-5-carboxylates via 2-Amino Precursors:
Schaefer, B., et al. "Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives."[3][4][5][6] US Patent 7408069B2. (2008).
Tiazofurin and C-Nucleoside Analogs (Thiazole-4/5-carboxamides):
Popsavin, M., et al.[7] "Synthesis and in vitro antitumour activity of tiazofurin analogues..." European Journal of Medicinal Chemistry, 112, 17-29 (2016).
Reactivity of 2-Cyanothiazoles (General Nucleophilic Substitution):
Kada, R., et al. "The reaction of methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate with nucleophiles." Collection of Czechoslovak Chemical Communications, 45(6), 1831-1844 (1980).[1]